2-aminoCyclopentanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminocyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGFTUCRJJFPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248607-72-9 | |
| Record name | 2-aminocyclopentane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Properties of 2-Aminocyclopentanecarboxamide: A Technical Guide
Executive Summary
2-Aminocyclopentanecarboxamide (often abbreviated as ACPC amide) is a conformationally restricted
This guide addresses the distinct stereochemical challenges (cis vs. trans), synthetic pathways, and physicochemical properties required for integrating this moiety into drug discovery programs.
Structural & Stereochemical Analysis
The biological and physical properties of this compound are dictated by the relative stereochemistry of the amino and carboxamide groups.
-
Cis-Isomer (Cispentacin Analog): The amino and carboxamide groups are on the same face. This isomer is prone to intramolecular H-bonding (forming a 6-membered ring in the free amino acid state) and is associated with antifungal activity (e.g., Cispentacin).
-
Trans-Isomer: The substituents are on opposite faces. This isomer is the primary building block for 12-helix formation in
-peptides. The trans geometry enforces a specific torsion angle that promotes long-range hydrogen bonding in oligomers.
Conformational Bias
The cyclopentane ring adopts an envelope conformation . In the trans-isomer, the diequatorial orientation is energetically favored to minimize 1,2-steric strain, although the pseudo-axial/pseudo-equatorial equilibrium exists in solution.
Figure 1: Stereochemical relationships and conformational bias of this compound isomers.
Synthetic Strategies
The synthesis of this compound requires selecting a route based on the desired diastereomer.
Method A: Chlorosulfonyl Isocyanate (CSI) [2+2] Cycloaddition
Target: Cis-Isomer (High Stereoselectivity)
Mechanism: The reaction of cyclopentene with CSI proceeds via a concerted [2+2] cycloaddition to form a
Method B: Bucherer-Bergs Reaction
Target: Trans-Isomer (Thermodynamic Control) Mechanism: Reaction of cyclopentanone with ammonium carbonate and potassium cyanide yields a spiro-hydantoin. Hydrolysis of the hydantoin typically yields the amino acid. While the formation is often non-stereoselective initially, the hydantoin or the amino acid can be equilibrated or resolved. The trans-isomer is thermodynamically more stable.
Method C: Amidation Protocol (General)
Once the 2-aminocyclopentanecarboxylic acid (ACPC) is obtained, conversion to the amide requires careful activation to prevent racemization (if enantiopure) and self-coupling.
Detailed Protocol: Synthesis of (±)-Trans-2-Aminocyclopentanecarboxamide
Step 1: Bucherer-Bergs Formation of Hydantoin
-
Reagents: Cyclopentanone (1.0 eq),
(3.0 eq), KCN (1.5 eq). -
Solvent: 1:1 Ethanol/Water.
-
Procedure: Dissolve carbonate and cyanide in water; add ketone in ethanol. Heat to 60°C for 12-18 hours.
-
Workup: Acidify to pH 2 to precipitate the spiro-hydantoin. Filter and wash with cold water.
-
Note: This intermediate is stable and can be stored.
-
Step 2: Hydrolysis to ACPC (Amino Acid)
-
Reagents:
(saturated aq. solution) or 6N HCl. -
Procedure: Reflux hydantoin in base (alkaline hydrolysis preferred for easier isolation) for 24-48 hours.
-
Isolation: Neutralize with
(if using Barium) to precipitate . Filter. Concentrate filtrate to crystallize crude ACPC. -
Purification: Ion-exchange chromatography (Dowex 50W) eluting with dilute
.
Step 3: Boc-Protection
-
Reagents:
(1.1 eq), (2.0 eq). -
Solvent: Dioxane/Water.
-
Procedure: Stir ACPC with reagents at
for 12h. Acidify to extract Boc-ACPC.
Step 4: Amidation (Mixed Anhydride Method)
-
Activation: Dissolve Boc-ACPC in dry THF at -15°C. Add N-methylmorpholine (1.1 eq) and Isobutyl chloroformate (1.1 eq). Stir for 15 min.
-
Amination: Bubble dry
gas or add concentrated (if solubility permits). -
Deprotection: Treat the isolated Boc-amide with 4N HCl in dioxane to yield This compound hydrochloride .
Figure 2: Synthetic workflow for the production of this compound via the Bucherer-Bergs route.
Physicochemical Properties[1]
The amide modification significantly alters the electrostatic profile compared to the parent amino acid.
| Property | Value / Description | Context |
| Molecular Formula | ||
| Molecular Weight | 128.17 g/mol | |
| Appearance | White crystalline solid | Usually isolated as HCl salt |
| Solubility | High in | Polar, salt form is hygroscopic |
| pKa (Amine) | ~8.5 - 9.5 | Estimated based on ACPC; lower than linear amines due to induction |
| LogP | -1.2 to -0.8 | Highly hydrophilic |
| Chirality | (1R,2S) / (1S,2R) [Cis] (1R,2R) / (1S,2S) [Trans] | Enantiomers must be resolved for biological use |
NMR Characterization (Representative for Trans-Isomer)
-
NMR (
): The -proton to the amine (H-2) and the -proton to the amide (H-1) typically appear as multiplets between 2.5–3.5 ppm. The coupling constant is critical for assigning stereochemistry:-
Cis (
): ~7-9 Hz (Dihedral angle ~0° to 30°) -
Trans (
): ~4-6 Hz (Dihedral angle ~120° in envelope) -
Note: Due to ring flexibility,
values can vary; NOE (Nuclear Overhauser Effect) experiments are required for definitive assignment.
-
Applications in Drug Discovery[2]
Foldamers and Peptidomimetics
The trans-2-aminocyclopentanecarboxamide scaffold is a "helix-former." When polymerized or inserted into peptides, the constrained C-C bond forces the backbone into a 12-helix structure (defined by a 12-membered hydrogen-bonded ring). This structure is resistant to proteolysis, making it an excellent vector for drug delivery or as a stable epitope mimic.
Enzyme Inhibitors
The scaffold serves as a rigid replacement for proline or linear amino acids in enzyme inhibitors.
-
DPP-IV Inhibitors: Analogs of ACPC have been explored for diabetes treatment, where the rigid ring fits into the S1 or S2 pocket of the enzyme, improving selectivity over related proteases.
-
Antimicrobial Agents: Cispentacin (the acid form) is a natural antifungal. The amide derivatives are investigated as prodrugs or to alter transport kinetics across fungal membranes.
References
-
Synthesis of ACPC Isomers: LePlae, P. R., Umezawa, N., Lee, H. S., & Gellman, S. H. (2001). "An Efficient Route to Either Enantiomer of trans-2-Aminocyclopentanecarboxylic Acid." The Journal of Organic Chemistry, 66(16), 5629-5632. Link
-
Bucherer-Bergs Protocol: Fülöp, F. (2001). "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." Chemical Reviews, 101(7), 2181-2204. Link
-
Foldamer Applications: Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society, 118(51), 13071-13072. Link
-
CSI Reaction Mechanism: Forro, E., & Fülöp, F. (2003). "Lipase-Catalyzed Enantioselective Ring Opening of Unactivated Alicyclic β-Lactams in an Organic Solvent." Organic Letters, 5(8), 1209-1211. Link
-
Physical Properties: "this compound HCl (CAS 464913-93-7)." PubChem Substance Database. Link
Strategic Stereocontrol: A Technical Guide to Synthesizing 2-Aminocyclopentanecarboxamide Scaffolds
Executive Summary
The 2-aminocyclopentanecarboxamide (ACPC) scaffold represents a privileged structure in medicinal chemistry, serving as a conformationally restricted analogue of
The synthetic challenge lies not merely in ring construction, but in the rigorous control of relative stereochemistry (cis vs. trans) and absolute enantiopurity. This guide delineates two distinct, self-validating synthetic strategies:
-
The
-Lactam Route (Cis-Selective): Utilizing [2+2] cycloaddition with chlorosulfonyl isocyanate (CSI). -
The Curtius Rearrangement Route (Trans-Selective): Utilizing stereospecific acyl azide migration.
Strategic Pathway A: The Cis-Selective -Lactam Route
Mechanism & Causality: The most direct route to cis-2-aminocyclopentanecarboxamide derivatives avoids the thermodynamic preference for trans isomers by locking the conformation early via a bicyclic intermediate. The reaction of cyclopentadiene with chlorosulfonyl isocyanate (CSI) proceeds via a concerted [2+2] cycloaddition.
-
Why CSI? CSI is highly electrophilic.[1] It reacts with the diene at low temperatures to form a bicyclic
-lactam (2-azabicyclo[3.2.0]hept-4-en-3-one, also known as the Vince lactam). -
Stereochemical Outcome: The concerted nature of the cycloaddition ensures that the amino and carbonyl functionalities are installed cis to each other relative to the cyclopentane ring.
Pathway Visualization
Caption: The CSI pathway establishes cis-stereochemistry via a bicyclic lactam intermediate, which is subsequently opened by an amine nucleophile.[2]
Strategic Pathway B: The Trans-Selective Curtius Rearrangement
Mechanism & Causality: Accessing the trans-isomer requires overcoming the kinetic preference for cis-cyclization seen in Pathway A. The most reliable method involves the Curtius rearrangement of trans-1,2-cyclopentanedicarboxylic acid derivatives.
-
Why Curtius? The rearrangement of an acyl azide to an isocyanate proceeds with complete retention of configuration at the migrating carbon.[3][4] Therefore, if the starting material is trans-dicarboxylic acid (thermodynamically favored and easily accessible), the product will be the trans-amino acid/amide.
-
Workflow:
-
Start with trans-1,2-cyclopentanedicarboxylic acid monoester.
-
Activate the free acid to an acyl azide (using DPPA or mixed anhydride/NaN3).
-
Thermal rearrangement yields the isocyanate.[4]
-
Trapping with ammonia or amines yields the urea/amide derivative; hydrolysis yields the amine.
-
Pathway Visualization
Caption: The Curtius route leverages thermodynamic stability of the trans-acid precursor and retains stereochemistry during nitrogen insertion.
Detailed Experimental Protocol: Cis-Selective Synthesis via CSI
This protocol focuses on the CSI route due to the high reactivity of the reagents and the need for strict safety controls. This method yields the cis-lactam, which is directly converted to the carboxamide.
Reagents & Safety
-
Chlorosulfonyl Isocyanate (CSI): Highly corrosive, reacts violently with water. Handle only in a fume hood with dry glassware.
-
Cyclopentadiene: Must be freshly cracked from dicyclopentadiene immediately prior to use to prevent dimerization.
-
Solvent: Diethyl ether or Toluene (Anhydrous).
Step-by-Step Methodology
-
Preparation of Cyclopentadiene (Fresh Cracking):
-
Heat dicyclopentadiene to 180°C in a distillation apparatus.
-
Collect the monomer (cyclopentadiene) at 40–42°C. Keep on dry ice; use within 1 hour.
-
-
Cycloaddition (The Critical Step):
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer.
-
Solvation: Add freshly cracked cyclopentadiene (1.0 eq) and anhydrous diethyl ether. Cool to -78°C (dry ice/acetone bath).
-
Addition: Add CSI (1.0 eq) dropwise over 30 minutes. Critical: Maintain internal temperature below -60°C to prevent polymerization.
-
Incubation: Allow the mixture to warm slowly to 0°C over 2 hours. The solution will turn from clear to slightly yellow.
-
-
Reductive Hydrolysis (Quenching):
-
Note: The N-chlorosulfonyl intermediate is stable but sensitive.
-
Transfer the reaction mixture slowly into a vigorously stirred solution of 25% aqueous sodium sulfite (
) buffered with sodium bicarbonate ( ). -
Maintain temperature < 20°C during addition (exothermic).
-
Extract with dichloromethane (DCM). The organic layer contains the Vince Lactam .
-
-
Amidation (Ring Opening):
-
Purification:
-
Recrystallize from Ethanol/EtOAc to obtain analytical purity.
-
Analytical Validation & Data Summary
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the synthesized compounds must be validated using orthogonal analytical techniques.
Stereochemical Verification
-
NOE (Nuclear Overhauser Effect):
-
Cis-isomer: Strong NOE correlation observed between the H-1 (amide
-proton) and H-2 (amine -proton). -
Trans-isomer: Negligible or absent NOE correlation between H-1 and H-2.
-
-
Coupling Constants (
NMR):-
Cis:
Hz. -
Trans:
Hz (due to diaxial-like arrangement).
-
Comparison of Methods
| Feature | Cis-Selective (CSI Route) | Trans-Selective (Curtius Route) |
| Starting Material | Cyclopentadiene | trans-1,2-Cyclopentanedicarboxylic acid |
| Key Intermediate | Acyl Azide / Isocyanate | |
| Atom Economy | High (Cycloaddition) | Moderate (Loss of |
| Stereocontrol | Kinetic (Concerted mechanism) | Thermodynamic (Pre-set in starting material) |
| Scalability | High (Industrial standard) | High (Avoids chromatography often) |
References
-
Vince, R. et al. (1978). "Resolution of racemic carbocyclic analogues of purine nucleosides." Journal of Medicinal Chemistry. (Establishes the "Vince Lactam" synthesis via CSI).
-
Fülöp, F. et al. (2012). "Synthesis of highly functionalized
-aminocyclopentanecarboxylate stereoisomers." Beilstein Journal of Organic Chemistry. (Details the stereoselective opening of lactams). -
Gellman, S. H. et al. (2001). "Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives." Journal of Organic Chemistry. (Discusses peptide foldamer applications).
-
Chemistry Steps. (2023). "The Curtius Rearrangement Mechanism and Applications." (Authoritative review of the rearrangement mechanism for trans-isomers).
-
Alfa Chemistry. "Curtius Rearrangement Reagents and Protocols." (Technical data on acyl azide precursors).
Sources
- 1. arxada.com [arxada.com]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
- 7. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Aminocyclopentanecarboxamide Structural Analogs and Activity
Executive Summary
The 2-aminocyclopentanecarboxamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to impose rigid conformational constraints on the amino and amide functionalities. Unlike flexible linear
This guide analyzes the structural utility of this scaffold, moving beyond basic structure-activity relationships (SAR) to explore Structure-Kinetic Relationships (SKR) . We demonstrate how manipulating the stereochemistry of this ring system dictates not just binding affinity (
Structural Chemistry & Stereochemical Considerations
The core utility of the this compound scaffold lies in its stereoisomerism. The relative orientation of the amino group (C2) and the carboxamide (C1) defines the biological trajectory.
Conformational Restriction
-
Cis-configuration: Mimics the turn conformation of peptides; often seen in antifungal agents like Cispentacin ((1R,2S)-2-aminocyclopentane-1-carboxylic acid).
-
Trans-configuration: Often favored in GPCR ligands to project substituents into deep hydrophobic pockets while minimizing steric clash with transmembrane helices.
The Beta-Amino Acid Advantage
As a cyclic
Pharmacology: The CCR2 Antagonist Paradigm[1][2]
The most advanced application of this scaffold is in the antagonism of CCR2 (C-C chemokine receptor type 2), a target for neuropathic pain and chronic inflammation.
From SAR to SKR (Structure-Kinetic Relationships)
Early development of CCR2 antagonists focused on optimizing thermodynamic affinity (
-
The Scaffold: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamide.[1]
-
Mechanism: These analogs act as allosteric antagonists , binding to an intracellular pocket distinct from the orthosteric chemokine binding site.
-
Key Insight: Modifications to the indenyl ring (attached to the C3-amino group) drastically alter the dissociation rate constant (
) without necessarily changing the equilibrium .
Signaling Pathway & Inhibition
The following diagram illustrates the CCR2 signaling cascade and the intervention point of this compound analogs.
Figure 1: Mechanism of Action. The analog binds allosterically, locking the receptor in an inactive state and preventing G-protein coupling despite CCL2 presence.
Comparative Activity Profile
The versatility of the scaffold is highlighted by its diverse targets.
| Target Class | Representative Analog | Stereochemistry | Mechanism | Key Activity Metric |
| Chemokine Receptor | Compound 15a (Indenyl-amino) | (1R, 3S) | CCR2 Allosteric Antagonist | Residence Time > 130 min |
| Antifungal | Cispentacin | (1R, 2S) | tRNA Synthetase Inhibition | MIC: 6-12 µg/mL (Candida) |
| Adenosine Receptor | Carbocyclic Nucleosides | (1R, 2S, 3R, 5R)* | A2A Agonist | |
| Viral Neuraminidase | Peramivir (Related) | Multi-substituted | Transition State Mimic | IC50 < 1 nM |
*Note: Adenosine analogs replace the ribose oxygen with a methylene, technically forming a carbocyclic sugar, but the core geometry remains a functionalized cyclopentane.
Experimental Protocols
Protocol A: [125I]-CCL2 Radioligand Binding Assay (Competition)
Purpose: To determine the affinity (
-
Membrane Preparation: Use CHO-K1 cells stably expressing human CCR2b. Homogenize in ice-cold assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Incubation:
-
In a 96-well plate, add 50 µL of test compound (serially diluted in DMSO/Buffer).
-
Add 50 µL of [125I]-CCL2 (Final concentration ~0.1 nM).
-
Add 100 µL of membrane suspension (5–10 µg protein/well).
-
Control: Define non-specific binding using 1 µM unlabelled CCL2.
-
-
Equilibrium: Incubate for 60 minutes at 25°C . (Note: Equilibrium is critical; premature harvesting invalidates
). -
Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash: Wash 3x with ice-cold wash buffer (500 mM NaCl in HEPES buffer).
-
Detection: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive IC50, then convert to
using the Cheng-Prusoff equation.
Protocol B: Kinetic Rate Determination (Jump Dilution)
Purpose: To measure Residence Time (
-
Pre-Incubation: Incubate membranes with a saturating concentration (10x IC50) of the test analog for 1 hour to ensure full occupancy.
-
The "Jump" (Dilution): Rapidly dilute the mixture 100-fold into a large volume of buffer containing a high concentration of a "chase" ligand (e.g., unlabelled CCL2 or a standard antagonist).
-
Why: The chase ligand prevents the dissociated test compound from re-binding to the receptor.
-
-
Sampling: At defined time points (0, 5, 10, 30, 60, 120, 240 min), remove aliquots.
-
Quantification: Filter and wash immediately (as in Protocol A) to measure the amount of radioligand still bound (if using a radiolabeled analog) or use a functional readout if using a fluorescent probe.
-
Alternative: If using [125I]-CCL2, add the radioligand after the dilution step and measure the association of the radioligand. The rate of radioligand binding will be limited by the dissociation of your test compound.
-
-
Calculation: Plot specific binding vs. time. Fit to a mono-exponential decay equation:
. Residence time .
Synthesis Strategy: Accessing the Chiral Scaffold
The biological activity is strictly governed by stereochemistry. A racemic synthesis is unacceptable for high-quality probe generation.
Recommended Route: Enzymatic Resolution (Scalable & High E.E.)
Figure 2: Chemo-enzymatic synthesis route. The use of Lipase B from Candida antarctica (CAL-B) provides a robust entry to the enantiopure scaffold.
Step-by-Step Insight:
-
Desymmetrization: Start with cis-cyclopentane-1,2-dicarboxylic acid diester. Use CAL-B (Novozym 435) for hydrolytic resolution. This yields the mono-ester with high enantiomeric excess (>98% e.e.).
-
Functional Group Manipulation: Convert the free acid to a protected amine via Curtius Rearrangement (using Diphenylphosphoryl azide, DPPA). This installs the nitrogen with retention of configuration.
-
Diversification: The remaining ester can now be converted to the carboxamide (using various amines for SAR exploration), and the Boc-group removed to reveal the amine for further coupling (e.g., with indenyl halides for CCR2 antagonists).
References
-
Structure-Kinetic Relationships of CCR2 Antagonists: Vilums, M., et al. (2013).[2] "Structure–Kinetic Relationships—An Overlooked Parameter in Hit-to-Lead Optimization: A Case of Cyclopentylamines as Chemokine Receptor 2 Antagonists." Journal of Medicinal Chemistry.
-
Cispentacin Discovery: Konishi, M., et al. (1989). "Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure." Journal of Antibiotics.
-
CCR2 Intracellular Binding Site: Zweemer, A. J., et al. (2013). "Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2." Molecular Pharmacology.
-
Beta-Amino Acid Foldamers: Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.
-
Residence Time Protocols: Copeland, R. A., et al. (2006). "Drug–target residence time and its implications for lead optimization." Nature Reviews Drug Discovery.
Sources
Technical Guide: Discovery and Characterization of 2-Aminocyclopentanecarboxamide Scaffolds
Topic: Discovery and Chemical Characterization of 2-Aminocyclopentanecarboxamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound is a conformationally restricted
This guide details the synthetic evolution, stereochemical resolution, and spectroscopic characterization of this moiety, with a focus on its application in high-affinity ligands such as Orexin receptor antagonists and Factor Xa inhibitors.
Structural Logic & Discovery Context
The Conformational Advantage
In drug design, the transition from a linear chain to a cyclic core often improves potency and metabolic stability. This compound exists primarily as two diastereomers: cis ((1R,2S) / (1S,2R)) and trans ((1R,2R) / (1S,2S)).
-
Cis-Isomers (e.g., Cispentacin): Often mimic
-turns in proteins. The (1R,2S) isomer is a known antifungal agent. -
Trans-Isomers: Tend to form 12-helices in
-peptide oligomers (foldamers).
Key Therapeutic Applications
The scaffold has been successfully integrated into clinical candidates:
-
Orexin Receptor Antagonists: The (1R,2S) configuration is central to E2006 , where the cyclopentane ring orients a fluorophenyl group and a pyridine ring to fit the OX1/OX2 receptor pockets precisely.
-
Factor Xa Inhibitors: Trans-1,2-disubstituted cycloalkane systems have been used to replace amidine groups, improving oral bioavailability while maintaining binding affinity.
Synthetic Pathways & Stereocontrol
The synthesis of this compound typically proceeds through its acid precursor, 2-aminocyclopentanecarboxylic acid (ACPC) . The challenge lies in controlling the cis/trans ratio and preventing racemization during the amidation step.
Core Synthesis: The Keto-Ester Route
The most scalable industrial route begins with ethyl 2-oxocyclopentanecarboxylate .
Step 1: Enamine Formation / Reductive Amination
Reaction with an amine source (e.g., benzylamine or ammonia) followed by reduction.
-
Reagents:
, or . -
Stereochemistry: The reduction of the intermediate enamine/imine is governed by catalyst approach. Hydrogenation often favors the cis isomer due to steric approach from the less hindered face, but thermodynamic equilibration can yield the trans isomer.
Step 2: Fractional Crystallization (The Separation)
Separating cis and trans isomers is difficult by chromatography alone. A proven method involves salt formation.
-
Protocol: The crude amino acid mixture is converted to the hydrobromide (HBr) or hydrochloride (HCl) salt.
-
Outcome: The trans-isomer salt often crystallizes preferentially from acetonitrile or ethanol, allowing isolation of high-purity diastereomers.
Step 3: Amidation
Converting the acid to the carboxamide requires activation without epimerization.
-
Method A (Direct Ammonolysis): If the ester is retained, treatment with methanolic ammonia at room temperature.
-
Method B (Coupling): For the free acid, use EDC/HOBt with
.
Visualization of Synthetic Logic
Figure 1: Scalable synthetic workflow from keto-ester to pure amino-amide isomer.
Chemical Characterization & Protocols
NMR Spectroscopy: Distinguishing Cis vs. Trans
The definitive method for assigning stereochemistry is
-
Trans-Isomer: The dihedral angle is
. According to the Karplus equation, this results in a larger coupling constant ( ) . -
Cis-Isomer: The dihedral angle is
. This results in a smaller coupling constant ( ) .
Table 1: Diagnostic NMR Signals (Simulated for HCl Salt in
| Position | Proton Type | Trans-Isomer ( | Cis-Isomer ( | Multiplicity / |
| C1 | 2.85 | 3.10 | dt (Trans | |
| C2 | 3.65 | 3.85 | q (Trans | |
| C3-C5 | Ring | 1.6 - 2.2 | 1.8 - 2.4 | Multiplets (Complex envelope) |
Experimental Protocol: Synthesis of (1R,2S)-2-Aminocyclopentanecarboxamide (Example)
Step 1: Preparation of Cispentacin ((1R,2S)-Acid)
-
Reactants: Dissolve ethyl 2-oxocyclopentanecarboxylate (1 eq) in MeOH. Add
(5 eq) and (0.7 eq). -
Reaction: Stir at 25°C for 24h. Quench with conc. HCl to pH < 2.
-
Hydrolysis: Reflux the crude residue in 6N HCl for 4h.
-
Purification: Evaporate to dryness. Recrystallize the residue from hot acetonitrile/ethanol (9:1). The trans isomer typically precipitates first; the mother liquor is enriched in cis. (Note: For high enantiopurity, enzymatic resolution using lipases on the ester is preferred).
Step 2: Conversion to Amide
-
Activation: Dissolve (1R,2S)-2-aminocyclopentanecarboxylic acid HCl salt (1.0 g) in DMF (10 mL).
-
Coupling: Add EDC
HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq). Stir for 15 min. -
Amidation: Add solid
(2 eq) or aqueous ammonia. Stir for 12h at RT. -
Workup: Dilute with EtOAc, wash with sat.[2]
, brine, and dry over . -
Yield: Expect 60-75% yield of the white crystalline solid.
Stereochemical Decision Tree
Figure 2: Spectroscopic decision tree for assigning stereochemistry.
References
-
BenchChem. (2025).[1] (1S,2R)-2-Aminocyclopentane-1-carboxamide hydrochloride: Structure and Properties. Retrieved from
-
Grygorenko, O. O., et al. (2012). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. Journal of Organic Chemistry.
-
Fujimoto, T., et al. (2015). Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Journal of Medicinal Chemistry.
-
Nagata, T., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride. Bioorganic & Medicinal Chemistry.
-
Strijowski, U., & Sewald, N. (2004).[3] Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry.
Sources
Spectroscopic Analysis of 2-Aminocyclopentanecarboxamide: A Technical Guide
Executive Summary
2-Aminocyclopentanecarboxamide represents a critical class of alicyclic
This guide provides a rigorous spectroscopic workflow for the structural validation of this compound. Unlike flexible linear peptides, the analysis of this molecule requires a specific focus on nuclear Overhauser effect (NOE) correlations and scalar coupling constants (
Part 1: Structural Considerations & Stereochemistry
Before initiating spectral acquisition, one must understand the stereochemical landscape. The molecule possesses two chiral centers at C1 and C2, leading to four possible stereoisomers:
-
Enantiomeric Pair A (trans): (1R,2R) and (1S,2S)
-
Enantiomeric Pair B (cis): (1R,2S) and (1S,2R)
In drug development, distinguishing the cis racemate from the trans racemate is the primary analytical challenge. The 2-amino and 1-carboxamide groups can form intramolecular hydrogen bonds in the cis configuration, significantly influencing chemical shifts and vibrational modes.
Stereochemical Logic Flow
The following diagram outlines the logic required to determine the specific isomer using NMR and MS techniques.
Figure 1: Stereochemical assignment logic tree emphasizing the necessity of NOESY for definitive cis/trans determination.
Part 2: Vibrational Spectroscopy (IR/Raman)
Infrared spectroscopy (IR) is the first line of defense for confirming functional group integrity, particularly the primary amide and primary amine.
Key Diagnostic Bands
Data should be collected using ATR-FTIR (Attenuated Total Reflectance) on solid samples or thin films.
| Functional Group | Mode | Frequency (cm⁻¹) | Diagnostic Feature |
| Primary Amine (-NH₂) | Stretch (asym/sym) | 3300–3500 | Two bands (doublet). Often broader than amide bands. |
| Primary Amide (-CONH₂) | N-H Stretch | 3180–3350 | Distinct doublet (asym/sym). Cis isomers may show red-shifts due to intramolecular H-bonding. |
| Amide I | C=O Stretch | 1650–1690 | Strong, sharp band. The "fingerprint" of the amide. |
| Amide II | N-H Bend | 1600–1640 | Medium intensity. Overlaps often with amine scissoring. |
| Cyclopentane Ring | C-H Stretch | 2850–2960 | sp³ C-H stretches. |
Expert Insight: In the cis isomer, an intramolecular hydrogen bond between the amide carbonyl and the amine proton (or vice versa) often stabilizes the conformation. This results in a shift of the Amide I band to a lower wavenumber (e.g., ~1650 cm⁻¹) compared to the trans isomer, which lacks this stabilization and appears at higher frequencies.
Part 3: Nuclear Magnetic Resonance (NMR) Strategy
NMR is the definitive tool for relative stereochemistry. Solvents such as DMSO-d₆ are preferred over CDCl₃ for polar amides to ensure solubility and sharpen exchangeable proton signals (NH), although CDCl₃ is superior for observing intramolecular hydrogen bonding effects.
¹H NMR Analysis (400+ MHz)
The cyclopentane ring protons (H3, H4, H5) appear as complex multiplets between 1.4–2.2 ppm. The critical signals are the methine protons at C1 and C2.
-
H1 (
to Carbonyl): Typically 2.5–3.0 ppm (multiplet). -
H2 (
to Amine): Typically 3.1–3.8 ppm (multiplet). -
Amide NH₂: Broad singlets, 6.5–7.5 ppm (in DMSO-d₆).
-
Amine NH₂: Broad singlet, variable shift (1.5–4.0 ppm depending on water content/pH).
The Vicinal Coupling Conundrum (Karplus Relation)
In rigid 5-membered rings, the Karplus equation relates the dihedral angle (
-
Cis Isomer: Dihedral angle
(envelope conformation). Predicted Hz. -
Trans Isomer: Dihedral angle
(pseudo-equatorial). Predicted Hz.
Critical Caution: Cyclopentane rings are flexible ("puckering"). While cis coupling is generally larger than trans in these systems, conformational averaging can blur these distinctions. Do not rely solely on 1D splitting patterns.
2D NOESY/ROESY (The Gold Standard)
Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space interactions (< 5 Å).
-
Protocol: Use a mixing time of 500–800 ms.
-
Observation: Look for a cross-peak between H1 and H2 .
-
Strong Cross-peak: Indicates H1 and H2 are on the same face (cis ).
-
Absent/Weak Cross-peak: Indicates H1 and H2 are on opposite faces (trans ).
-
Part 4: Mass Spectrometry & Purity
Mass spectrometry is used not just for molecular weight confirmation but for analyzing fragmentation characteristic of cyclic
Method: ESI-MS (Positive Mode)
-
Molecular Ion: [M+H]⁺ = m/z 129.09 (Exact Mass: 128.09).
-
Sodium Adduct: [M+Na]⁺ = m/z 151.08.
Fragmentation Pathway (MS/MS)
Collision-Induced Dissociation (CID) typically yields:
-
Loss of Ammonia (-17 Da): m/z 129
112. Characteristic of primary amines/amides. -
Loss of Formamide moiety (-45 Da): Cleavage of the amide group.
-
Retro-Diels-Alder (RDA) type cleavage: Ring opening patterns specific to cyclopentanes.
Analytical Workflow Diagram
Figure 2: Comprehensive analytical workflow from crude synthesis to validated stereoisomer.
Part 5: Experimental Protocol (Self-Validating)
This protocol ensures reproducibility and self-check mechanisms at every stage.
Sample Preparation
-
Solvent: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d₆.
-
Why DMSO? It prevents aggregation and slows proton exchange, allowing observation of amide protons.
-
-
Internal Standard: Add trace TMS (tetramethylsilane) for 0.0 ppm referencing.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1): Set to 5–10 seconds.
-
Validation: Long D1 is required for accurate integration of the amide protons, which have long T1 relaxation times. If integration of H1:Amide is not 1:2, increase D1.
-
-
Scans: 16–32 scans for 1H; 1024+ scans for 13C.
Data Processing & Assignment
-
Phase Correction: Ensure flat baseline.
-
Integration: Calibrate the single proton at C1 (methine) to 1.00.
-
Check: The amide signal should integrate to ~2.00. If it is <1.8, proton exchange with water is occurring (sample too wet).
-
NOESY Setup: Phased-sensitive NOESY. Look for the diagonal. Cross-peaks between the 2.5–3.5 ppm region (H1/H2) confirm cis.
Chiral Purity (HPLC)
Spectroscopy confirms relative stereochemistry (cis vs trans). To determine absolute stereochemistry (enantiomeric excess), Chiral HPLC is required.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).
-
Detection: UV at 210 nm (amide absorption).
References
-
Karplus Equation & Cyclopentanes: Minch, M. J. (1994). "Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship". Concepts in Magnetic Resonance.
-
Synthesis & Characterization of Cispentacin (Acid Analog): Stájer, G., et al. (2012). "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid". Journal of Organic Chemistry.
-
Mass Spectrometry of Cyclic Peptides/Amides: Ngoka, L.C., and Gross, M.L. (1999). "Multistep Mass Spectrometry of Cyclic Peptides". Journal of the American Society for Mass Spectrometry.
-
General Amine Spectroscopy Data: OpenStax. (2023). "Spectroscopy of Amines - Organic Chemistry".
2-Aminocyclopentanecarboxamide: A Master Key for Conformational Restriction in Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, 2-aminocyclopentanecarboxamide (ACPC) and its carboxylic acid congeners represent a critical class of "conformationally restricted" building blocks.[1] Unlike flexible linear amino acids, the cyclopentane ring locks the
This technical guide provides a rigorous analysis of ACPC as a scaffold, detailing scalable synthesis, stereochemical control, and its application in synthesizing bio-stable peptidomimetics and bicyclic heterocycles.
Part 1: Strategic Significance & Stereochemistry
The Conformational Advantage
The cyclopentane core serves as a bioisostere for proline and
-
Metabolic Stability: The rigid ring hinders access by proteases, significantly extending the half-life of peptide-based drugs.
-
Foldamer Genesis:
-
trans-ACPC residues promote the formation of 12-helices .
-
cis-ACPC residues often induce sheet-like or turn structures.
-
Stereochemical Toolbox
The biological activity of ACPC derivatives is strictly governed by stereochemistry.
| Isomer | Common Designation | Key Characteristic | Primary Application |
| (1R, 2S) | cis-ACPC / Cispentacin | Natural product-like | Antifungal agents; |
| (1S, 2R) | cis-enantiomer | Synthetic scaffold | Probing chiral recognition in enzymes. |
| (1R, 2R) | trans-ACPC | Helix former | 12-Helix foldamers; GPCR ligands. |
| (1S, 2S) | trans-enantiomer | Helix former | Enantiomeric foldamers; NaV1.7 inhibitors. |
Part 2: Scalable Synthesis of the Building Block
While enzymatic resolutions exist, chemical synthesis offers the highest scalability for diverse stereoisomers. The following protocol is adapted from the optimized reductive amination strategy (Kovalenko et al.), which avoids the pitfalls of traditional high-pressure hydrogenation.
Protocol: Synthesis of (1R, 2R)-2-Aminocyclopentanecarboxylic Acid (trans-ACPC)
Objective: Preparation of enantiopure trans-ACPC from ethyl 2-oxocyclopentanecarboxylate.
Reagents & Conditions:
-
Substrate: Ethyl 2-oxocyclopentanecarboxylate.
-
Chiral Amine: (S)-
-methylbenzylamine. -
Reductant: NaBH
in Isobutyric acid.[1] -
Resolution Agent: Dibenzoyl-L-tartaric acid (DBTA).
Step-by-Step Methodology:
-
Imine Formation (Azeotropic Distillation):
-
Charge a reactor with ethyl 2-oxocyclopentanecarboxylate (1.0 equiv) and (S)-
-methylbenzylamine (1.05 equiv) in toluene. -
Reflux with a Dean-Stark trap to remove water until theoretical water volume is collected (~4-6 hours).
-
Concentrate under reduced pressure to yield the crude imine oil.
-
-
Stereoselective Reduction:
-
Dissolve the crude imine in isobutyric acid (solvent/proton source).
-
Cool to 0°C. Add NaBH
(1.5 equiv) portion-wise (Caution: Exothermic, gas evolution). -
Allow to warm to room temperature and stir for 12 hours.
-
Mechanism:[1][3][4][5][6][7][8] Isobutyric acid activates the imine and directs the hydride attack, favoring the trans diastereomer.
-
-
Hydrolysis & Resolution:
-
Fmoc Protection (For Solid Phase Synthesis):
-
React the free amino acid with Fmoc-OSu and KHCO
in water/dioxane to yield Fmoc-(1R,2R)-ACPC .
-
Part 3: Chemical Transformations & Utility
Peptide Coupling (Overcoming Steric Hindrance)
Coupling ACPC is more challenging than linear amino acids due to the secondary amine (in proline-like analogues) or the steric bulk of the ring adjacent to the nucleophile.
-
Preferred Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.
-
Base: Collidine or DIPEA (Diisopropylethylamine).
-
Protocol Note: Pre-activation of the carboxylic acid component for 2-5 minutes is crucial. For coupling to the secondary amine of an ACPC residue, double coupling cycles (2x 1 hour) are recommended.
Heterocycle Formation: Bicyclic Pyrimidinones
The this compound scaffold is a "pre-organized" precursor for bicyclic heterocycles, specifically quinazolinone analogs, via condensation with aldehydes.
Reaction Class: Cyclocondensation / Dehydrogenation.
Figure 1: Pathway for the conversion of ACPC into bicyclic pyrimidinone scaffolds.
Experimental Protocol:
-
Dissolve this compound (1 mmol) and the target aldehyde (1 mmol) in Ethanol (5 mL).
-
Add a catalytic amount of acetic acid (10 mol%).
-
Reflux for 4-8 hours. Monitor by TLC for the disappearance of the amine.
-
Oxidation: If the target is the fully conjugated pyrimidinone, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) and stir at room temperature for 1 hour.
-
Workup: Concentrate and purify via flash chromatography (EtOAc/Hexanes).
Part 4: Case Studies in Drug Discovery
Case Study A: Cispentacin (Antifungal)[1][6][9]
-
Target: Amino acid transport systems in Candida albicans.
-
Mechanism: Cispentacin acts as a "Trojan horse." It is actively transported into the fungal cell, where it accumulates and disrupts isoleucine biosynthesis/charging, leading to inhibition of protein synthesis.
-
Key Structural Feature: The (1R, 2S) stereochemistry is essential for recognition by the permease transporter.
Case Study B: NaV1.7 Inhibitors (Pain Management)
-
Context: Voltage-gated sodium channel 1.7 (NaV1.7) is a validated target for pain.
-
Innovation: Researchers replaced the proline residue in lead peptides with a cyclopentane amino acid.
-
Result: The cyclopentane ring provided a specific vector that optimized hydrophobic contacts within the channel pore, improving potency by >10-fold compared to the proline analog and enhancing selectivity over the cardiac NaV1.5 channel.
Figure 2: Structure-Activity Relationship (SAR) logic for deploying ACPC in ion channel inhibitors.
References
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid . Journal of Organic Chemistry. (2024).[1][9] Link[1]
-
Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities . The Journal of Antibiotics. Link
-
Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 . Bioorganic & Medicinal Chemistry Letters. (2025).[9][10] Link
-
A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes . Bioorganic & Medicinal Chemistry Letters. (2012). Link
-
Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid . Peptides. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. cis-2-Amino-1-cyclopentanecarboxamide, 98% | Fisher Scientific [fishersci.ca]
- 3. Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. β-Lactam synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Conformational Analysis of 2-Aminocyclopentanecarboxamide: A Structural Guide
Executive Summary
The 2-aminocyclopentanecarboxamide scaffold represents a critical "constrained" building block in modern drug discovery. As a
This guide provides a rigorous framework for analyzing the conformational dynamics of this compound. We explore the distinct energetic landscapes of cis and trans isomers, the role of intramolecular hydrogen bonding (IMHB) as a conformational lock, and the spectroscopic signatures required to validate these structures in solution.
Stereochemical Foundations
Before assessing conformation, one must define configuration. The cyclopentane ring imposes a restriction that creates two distinct diastereomers. The relative orientation of the amino (
| Isomer | Configuration | Key Structural Feature | Pharmacophore Potential |
| Cis | (1R, 2S) or (1S, 2R) | Substituents on the same face.[1] | Promotes turns ( |
| Trans | (1R, 2R) or (1S, 2S) | Substituents on opposite faces. | Promotes extended helices (12-helix), sheet-like structures.[1] |
Critical Insight: The cis-isomer is often associated with the natural product cispentacin (an antifungal antibiotic), highlighting the biological relevance of the "folded" conformation stabilized by this scaffold.
Conformational Landscape: The "Lock" Mechanism
The central dogma of this scaffold's analysis is the competition between ring puckering strain and hydrogen bonding stability.
Ring Puckering (Envelope vs. Twist)
Unlike cyclohexane (chair), cyclopentane is highly dynamic, undergoing pseudorotation between Envelope (E) and Twist (T) forms to relieve torsional strain.[1]
-
Envelope (E): Four carbons are coplanar; one is out of plane (the "flap").
-
Twist (T): Three carbons are coplanar; two are displaced on opposite sides.
The Intramolecular Hydrogen Bond (IMHB)
In this compound, the amide group acts as both a donor and acceptor, creating a unique "conformational lock":
-
Cis-Isomer (The "Closed" State): The cis arrangement brings the amino nitrogen and the amide carbonyl oxygen into proximity. This facilitates a 7-membered intramolecular hydrogen bond (C7) .[1]
-
Mechanism:
or . -
Energetics: This IMHB stabilizes a specific envelope pucker that minimizes the distance between donor and acceptor, effectively "locking" the ring pseudorotation.
-
-
Trans-Isomer (The "Open" State): The trans substituents are anti-periplanar (
dihedral). Direct IMHB is geometrically forbidden.[1]-
Consequence: The molecule adopts an extended conformation. In solution, this exposes the polar groups to solvent or intermolecular interactions, often leading to self-assembly into helical foldamers (e.g., the 12-helix in
-peptides).[1]
-
Visualization of Conformational Dynamics
Figure 1: Logical flow of conformational preference driven by stereochemistry and hydrogen bonding capability.
Analytical Protocol: Self-Validating Methodologies
To rigorously determine the conformation in solution, one cannot rely on a single method. A triangulation approach using NMR, IR, and Computation is required.[1]
NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) provides direct geometric evidence via scalar coupling (
Protocol 1:
| Parameter | Cis-Isomer | Trans-Isomer | Physical Basis |
| Dihedral Angle ( | Karplus Equation dependence.[1] | ||
| 6 - 9 Hz | 9 - 12 Hz | Trans (diaxial-like) couplings are larger. | |
| NOE Signal | Strong | Weak / Absent | Cis protons are spatially closer (< 3 Å).[1] |
Experimental Note: In flexible cyclopentanes, observed
IR Spectroscopy (H-Bond Detection)
Infrared spectroscopy detects the "stiffness" of the N-H bond.
-
Free N-H: Appears at higher frequency (
).[1] -
H-Bonded N-H: Appears at lower frequency (Red-shifted to
) and broadens.[1] -
Diagnostic Test: Perform a dilution study in a non-polar solvent (e.g.,
or ).[1]-
If the redshift persists at high dilution, the H-bond is Intramolecular (cis).
-
If the band shifts back to high frequency upon dilution, the H-bond was Intermolecular (aggregates).
-
Computational Validation (DFT)
Experimental data must be backed by ab initio calculations.
Workflow:
-
Conformational Search: Use Monte Carlo or Molecular Dynamics to sample envelope and twist puckers.
-
Geometry Optimization: DFT (e.g., B3LYP/6-311+G(d,p)) in implicit solvent (PCM).[1]
-
Frequency Calculation: Confirm minima (no imaginary frequencies) and predict IR stretches.
-
Comparison: Match calculated Boltzmann-weighted
-values (GIAO method) with experimental NMR data.
Integrated Workflow Diagram
Figure 2: Integrated experimental and computational workflow for structural validation.
References
-
Stájer, G., et al. (2025).[1] Conformational Analysis of Trans and Cis Isomers of N-Trifluoroacetyl-2-Methoxy-4-t-Butylpiperidine. ResearchGate. Link
-
Rzepa, H. (2010).[1][2] The conformational analysis of cyclo-octane. Imperial College London.[1] Link
-
Freitas, M. P., et al. (2021).[1] Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. PubMed.[1] Link
-
Karnati, S., & Anusha, N. (2025).[1][3] Peptidomimetics as next – generation therapeutic applications. International Journal of Pharmacy and Pharmaceutical Sciences. Link
-
Smith, G., & Wermuth, U. D. (2012).[1][4] Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives. Acta Crystallographica Section C. Link
-
Dalal Institute. Conformational Analysis of Cycloalkanes. Link
Sources
- 1. The Duke NMR Center Coupling constants [sites.duke.edu]
- 2. The conformational preference of s-cis amides. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with o- and p-anisidine and m- and p-aminobenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: Applications of 2-Aminocyclopentanecarboxamide in Modern Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a blend of structural rigidity, conformational flexibility, and synthetic tractability. Among these, the 2-aminocyclopentanecarboxamide framework has emerged as a privileged motif, demonstrating significant potential across diverse therapeutic areas. Its inherent stereochemistry and the ability to present functional groups in a well-defined spatial orientation make it an attractive starting point for the design of potent and selective modulators of biological targets. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and its emerging potential in the realm of neurological disorders.
Part 1: A Scaffold for Glycemic Control: this compound in DPP-4 Inhibition
The management of type 2 diabetes mellitus (T2DM) has been revolutionized by the advent of DPP-4 inhibitors, a class of oral antihyperglycemic agents that enhance the body's own glucose-lowering mechanisms.[1][2][3] DPP-4 is a serine protease that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][3] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control with a low risk of hypoglycemia.
The this compound scaffold has been identified as a key component in the design of potent and selective DPP-4 inhibitors. The cyclopentane ring serves to position the essential pharmacophoric elements—the primary amine and the carboxamide—in an optimal orientation to interact with the active site of the DPP-4 enzyme.
Mechanism of Action: Mimicking the Endogenous Substrate
Derivatives of this compound typically act as competitive inhibitors of DPP-4. The primary amino group of the scaffold is believed to mimic the N-terminal amino group of the natural substrates (GLP-1 and GIP), forming a crucial interaction with the S1 subsite of the enzyme, which often involves key amino acid residues such as glutamic acid and tyrosine. The carboxamide moiety can engage in hydrogen bonding interactions within the active site, further enhancing binding affinity. The cyclopentane ring itself occupies a hydrophobic pocket, contributing to the overall binding energy. Interaction with the S1 and S2 subunits of the enzyme is crucial for inhibitory activity, and additional interactions with other subsites can significantly increase potency.[4]
Structure-Activity Relationship (SAR) Insights
The potency of this compound-based DPP-4 inhibitors can be significantly modulated by substitutions on both the cyclopentane ring and the carboxamide nitrogen. Key SAR findings from various studies on related scaffolds suggest:
-
Stereochemistry is Crucial: The relative stereochemistry of the amino and carboxamide groups on the cyclopentane ring is a critical determinant of activity. The cis or trans relationship dictates the spatial arrangement of these groups and their ability to fit into the DPP-4 active site.
-
Amine Substitutions: While a primary amine is often essential for interaction with the S1 pocket, judicious N-alkylation can sometimes be tolerated or even enhance potency, depending on the nature of the substituent.
-
Carboxamide Modifications: The substituent on the carboxamide nitrogen (R-group) explores the S2 and other subsites of the enzyme. Bulky and hydrophobic groups are often favored, as they can form favorable interactions with hydrophobic residues in these pockets. The introduction of aromatic or heteroaromatic rings can lead to potent inhibitors.[5][6][7]
Table 1: Illustrative IC50 Data for DPP-4 Inhibitors with a Cyclopentane Moiety
| Compound ID | R-Group on Carboxamide | DPP-4 IC50 (nM) | Reference |
| Hypothetical-1 | Phenyl | 50.2 | Fictional Data |
| Hypothetical-2 | 4-Fluorophenyl | 25.8 | Fictional Data |
| Hypothetical-3 | 2,4-Difluorophenyl | 12.5 | Fictional Data |
| Hypothetical-4 | Thiazol-2-yl | 8.7 | Fictional Data |
| Sitagliptin | (Reference Compound) | 18 | [8] |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Real-world data would be derived from specific experimental studies.
Protocols for the Medicinal Chemist
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol outlines a general synthetic route for the preparation of a library of N-substituted this compound derivatives, starting from a commercially available or readily synthesized 2-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid.
Materials and Reagents:
-
(1R,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid (or other stereoisomers)
-
Amine of interest (R-NH2)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Amide Coupling: a. To a solution of (1R,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add the desired amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.5 eq). b. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine. e. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to afford the Boc-protected this compound derivative.
-
Boc Deprotection: a. Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA (0.1 M). b. Stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Co-evaporate the residue with DCM (3x) to remove residual TFA. f. The resulting product is the TFA salt of the desired N-substituted this compound. This can be used directly or further purified by recrystallization or preparative HPLC.
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of synthesized compounds against human recombinant DPP-4 using a fluorogenic substrate.
Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), fluorogenic substrate
-
Tris-HCl buffer (pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and a reference inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Preparation of Solutions: a. Prepare a stock solution of the DPP-4 enzyme in Tris-HCl buffer. b. Prepare a stock solution of Gly-Pro-AMC in DMSO. c. Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Assay Protocol: a. To each well of the 96-well plate, add 50 µL of Tris-HCl buffer. b. Add 2 µL of the test compound or reference inhibitor solution (or DMSO for control wells). c. Add 20 µL of the DPP-4 enzyme solution and incubate at 37 °C for 10 minutes. d. Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution. e. Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37 °C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well. b. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 2: Exploring New Frontiers: this compound in Neurological Disorders
The conformational constraint imposed by the cyclopentane ring makes this compound and its parent amino acid attractive scaffolds for the design of ligands for central nervous system (CNS) targets, where precise stereochemical presentation of functional groups is often paramount for activity.
Targeting GABA Receptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS.[9] Analogs of GABA that can modulate the activity of GABA receptors are of significant interest for the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[9] The cyclopentane ring can serve as a scaffold to create conformationally restricted GABA analogs, potentially leading to enhanced receptor subtype selectivity and improved pharmacokinetic properties. Studies on cyclopentane and cyclopentene analogues of GABA have shown that they can act as agonists or antagonists at GABA(C) receptors, with their activity being highly dependent on the stereochemistry of the amino and carboxylic acid groups.[10]
Potential as AMPA Receptor Modulators
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain.[11] Modulators of AMPA receptors have therapeutic potential in a range of neurological conditions, including cognitive disorders and depression.[12] The rigid cyclopentane framework can be utilized to design novel AMPA receptor modulators by positioning key pharmacophoric features in a manner that mimics the binding of endogenous or known synthetic ligands.
Protocol 3: Preliminary Evaluation of CNS Activity - Radioligand Binding Assay
This protocol provides a general framework for assessing the affinity of novel this compound derivatives for a specific CNS receptor, for instance, the GABA-A receptor, using a radioligand binding assay.
Materials and Reagents:
-
Rat brain membrane preparation (or cell line expressing the receptor of interest)
-
Radioligand (e.g., [3H]muscimol for GABA-A receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA)
-
Test compounds
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Assay Setup: a. In test tubes, combine the assay buffer, the radioligand at a concentration near its Kd, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding). b. Add the brain membrane preparation to initiate the binding reaction. c. Incubate the tubes at an appropriate temperature (e.g., 4 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold. b. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and vortex. b. Measure the radioactivity on each filter using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Determine the percentage of inhibition of specific binding by the test compounds. c. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the Ki (inhibitory constant).
Conclusion and Future Perspectives
The this compound scaffold has proven its value in medicinal chemistry, most notably in the development of DPP-4 inhibitors for the treatment of type 2 diabetes. Its conformational rigidity and synthetic accessibility make it an ideal starting point for the design of potent and selective enzyme inhibitors. Furthermore, the inherent stereochemical complexity of this scaffold presents exciting opportunities for the development of novel therapeutics for a range of neurological disorders by targeting ion channels and receptors in the CNS. Future research in this area will likely focus on the stereoselective synthesis of novel derivatives, a deeper understanding of their structure-activity relationships, and the exploration of their potential in other therapeutic areas where precise control over the spatial orientation of pharmacophoric groups is key to biological activity.
References
-
Dastjerdi, M. A., et al. (2020). Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. Molecules, 25(18), 4235. [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 284-298. [Link]
- Ahrén, B. (2007). Dipeptidyl peptidase-4 inhibitors.
- Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(S1), 13-25.
- Scheen, A. J. (2015). A review of gliptins for type 2 diabetes. Expert Opinion on Pharmacotherapy, 16(1), 43-62.
-
Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. (n.d.). ResearchGate. [Link]
-
Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[2][5][13]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151.
-
Chebib, M., et al. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(7), 1533-1540. [Link]
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. (2023). Pharmaceuticals, 16(6), 888. [Link]
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2021). Molecules, 26(11), 3333. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). Current Drug Targets, 23(14), 1335-1355. [Link]
-
Neurosteroid analogues. 14. Alternative ring system scaffolds: GABA modulatory and anesthetic actions of cyclopenta[b]phenanthrenes and cyclopenta[b]anthracenes. (2008). Journal of Medicinal Chemistry, 51(7), 2235-2245. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules, 27(15), 4933. [Link]
-
Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. (2023). International Journal of Molecular Sciences, 24(20), 15128. [Link]
-
Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (2022). Molecules, 27(13), 4235. [Link]
-
Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. (2020). Current Bioactive Compounds, 16(5), 629-637. [Link]
-
Syntheses and biological evaluation of M-COPA analogs derived from pentadienoic Weinreb amide. (2025). Proceedings of the Japan Academy, Series B, 101(10), 510-517. [Link]
-
GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. (n.d.). ResearchGate. [Link]
-
The AMPAR Code. (n.d.). The Diering Lab!. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2022). Molecules, 27(24), 8955. [Link]
-
Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. (2022). International Journal of Molecular Sciences, 23(21), 13355. [Link]
-
How Do GABA Analogs Work?. (2021). RxList. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(4), 386-403. [Link]
-
Feature Reviews in Medicinal Chemistry. (2025). Pharmaceuticals, 18(2), 260. [Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 10. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dieringlab.web.unc.edu [dieringlab.web.unc.edu]
- 12. mdpi.com [mdpi.com]
- 13. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: 2-Aminocyclopentanecarboxamide (ACPC) Scaffolds in Asymmetric Catalysis
Executive Summary
The search for rigid, non-proteinogenic amino acid scaffolds has identified 2-aminocyclopentanecarboxamide (ACPC) and its derivatives as privileged structures in asymmetric catalysis. Unlike their six-membered analog (2-aminocyclohexanecarboxylic acid, ACHC), the cyclopentane ring imposes a unique conformational constraint that restricts bond rotation without the entropic penalty of larger rings.
This guide details the utilization of trans-ACPC derivatives as chiral controllers. We focus on two distinct catalytic modalities:
-
Organocatalysis: Utilizing the scaffold as a "beta-proline" mimetic in H-bond donor catalysis.
-
Metal-Ligand Coordination: Exploiting the 1,2-cis/trans geometry for bidentate coordination in transition metal complexes.
Structural Mechanistics: The "Rigidity" Advantage
Conformational Locking
The utility of ACPC stems from the limited conformational flexibility of the cyclopentane ring. In the trans-configuration, the amino and carboxamide groups are locked in a pseudo-diequatorial orientation. This is critical for catalysis because:
-
Defined Vector Alignment: In organocatalysis (e.g., thiourea derivatives), the N-H bonds are pre-organized to activate electrophiles.
-
Minimization of Rotamers: Unlike linear beta-amino acids, the cyclic backbone prevents the formation of unproductive rotamers during the transition state assembly.
Mechanism of Action (Organocatalysis)
In enamine or H-bonding catalysis, the ACPC scaffold acts as a chiral wedge. The diagram below illustrates the steric shielding provided by the cyclopentane ring during an Aldol reaction transition state.
Figure 1: Logic flow of ACPC-mediated stereocontrol in asymmetric aldol reactions. The rigid backbone forces a specific transition state geometry.
Protocol A: Chemoenzymatic Resolution of the Scaffold
Before catalysis can occur, the scaffold must be obtained in high optical purity. While chemical resolution exists, enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard for scalability and green chemistry compliance.
Materials
-
Substrate: rac-ethyl 2-aminocyclopentanecarboxylate (synthesized via Dieckmann condensation/reduction).
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435).
-
Acyl Donor: Ethyl acetate (acts as both solvent and reactant).
-
Equipment: Orbital shaker (thermostatted).
Step-by-Step Methodology
-
Preparation: Dissolve 50 mmol of racemic amino ester in 100 mL of dry ethyl acetate.
-
Initiation: Add 1.0 g of immobilized CAL-B beads.
-
Incubation: Shake the mixture at 30°C at 200 rpm.
-
Mechanistic Note: The enzyme selectively acetylates the (
)-enantiomer (E-value > 100), leaving the ( )-amine free.
-
-
Monitoring: Monitor reaction progress via chiral GC or HPLC every 2 hours. Stop when conversion reaches 50% (typically 24-48 hours).
-
Workup: Filter off the enzyme beads.
-
Separation:
-
Concentrate the filtrate.
-
Acidify with 1M HCl to protonate the unreacted amine.
-
Extract the amide (acetylated enantiomer) into organic solvent (DCM).
-
The aqueous layer contains the amine salt (pure unreacted enantiomer).
-
-
Recovery: Basify the aqueous layer (NaOH) and extract to yield optically pure (
)-ethyl 2-aminocyclopentanecarboxylate.
Validation Criteria:
-
Yield: ~45% (theoretical max 50%).
-
ee: >98% (determined by Chiral HPLC, Chiralcel OD-H column).
Protocol B: Asymmetric Aldol Reaction (Organocatalysis)
This protocol utilizes a sulfonamide derivative of ACPC. The sulfonamide proton acts as an H-bond donor, mimicking the acidity of the carboxylic acid in proline but with enhanced solubility and modularity.
Catalyst Preparation (Brief)
React the resolved (
Reaction Conditions
| Parameter | Condition | Rationale |
| Solvent | Toluene or DCM | Non-polar solvents maximize H-bond strength between catalyst and substrate. |
| Temperature | 0°C to -20°C | Lower temperatures suppress the racemic background reaction. |
| Catalyst Loading | 10-20 mol% | Sufficient turnover without aggregation issues. |
| Water Content | Anhydrous | Water competes for H-bonding sites, lowering selectivity. |
Execution
-
Charge: In a flame-dried flask, dissolve the ACPC-sulfonamide catalyst (0.1 mmol) in Toluene (2.0 mL).
-
Add Substrates: Add the ketone donor (e.g., cyclohexanone, 1.0 mmol) followed by the aldehyde acceptor (e.g., 4-nitrobenzaldehyde, 0.5 mmol).
-
Stir: Maintain at 0°C for 24-48 hours.
-
Quench: Add saturated NH₄Cl solution.
-
Purification: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexane/EtOAc).
Expected Results:
Protocol C: Metal-Ligand Application (Diethylzinc Addition)
Here, the ACPC scaffold is reduced to the amino-alcohol to serve as a bidentate ligand for Zinc.
Ligand Synthesis
Reduce the resolved (
Catalytic Workflow
Figure 2: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes using an ACPC-derived amino-alcohol ligand.
Procedure
-
Complexation: Under Argon, dissolve the amino-alcohol ligand (5 mol%) in dry Toluene.
-
Zinc Addition: Add Et₂Zn (2.2 equiv, 1.0 M in hexane) at 0°C. Stir for 30 min to form the zinc-chelate.
-
Substrate Addition: Add benzaldehyde (1.0 equiv).
-
Reaction: Stir at 0°C for 12 hours.
-
Quench: Carefully add 1M HCl.
-
Analysis: Analyze the resulting 1-phenyl-1-propanol via Chiral GC (Cyclodex-B column).
Troubleshooting & Optimization
-
Low Solubility: ACPC derivatives can be crystalline and insoluble in non-polar solvents. Solution: Add a long alkyl chain (e.g., dodecyl) to the amide nitrogen or sulfonamide group to increase lipophilicity.
-
Racemization: The cis-isomer is thermodynamically favored over the trans-isomer in some conditions. Avoid strong bases and high heat (>80°C) during ligand synthesis.
-
TLC Visualization: ACPC derivatives stain poorly with UV. Use Ninhydrin (for free amines) or Permanganate (general organic) stains.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link (Foundational theory on cyclic beta-amino acid rigidity).
-
González-Sabín, J., et al. (2006).[1] "Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands." Biotechnology Journal.[1] Link (Protocol for enzymatic resolution and Zn-catalysis).
-
Davies, S. G., et al. (2010). "Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate." Organic & Biomolecular Chemistry. Link (Detailed synthesis of ACPC isomers).
- Berkessel, A., & Groger, H. (2005). Asymmetric Organocatalysis. Wiley-VCH.
Sources
- 1. Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Continuous Flow Synthesis of 2-Aminocyclopentanecarboxamide
Introduction
2-Aminocyclopentanecarboxamide and its derivatives are valuable building blocks in medicinal chemistry, often incorporated into peptidomimetics and other biologically active molecules. Traditional batch synthesis of such compounds can be time-consuming, present scalability challenges, and may involve hazardous reagents or intermediates that are difficult to handle in large quantities.[1] Flow chemistry, or continuous flow processing, offers a compelling alternative by conducting reactions in a continuously flowing stream within a network of tubes or microreactors.[2][3] This technology provides superior control over reaction parameters like temperature, pressure, and residence time, leading to enhanced safety, improved product quality and yield, and greater scalability.[4][5]
This application note details a robust and efficient protocol for the synthesis of this compound utilizing a multi-component Ugi reaction in a continuous flow setup. The Ugi reaction is a powerful tool in combinatorial chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.[6] By integrating this one-pot reaction into a flow chemistry platform, we demonstrate a streamlined, safe, and scalable process suitable for drug discovery and development professionals.
Advantages of the Flow Chemistry Approach
The adoption of continuous flow for the synthesis of this compound offers several key advantages over traditional batch methods:
-
Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the risks associated with handling potentially energetic or hazardous intermediates.[1]
-
Precise Process Control: Superior heat and mass transfer in flow reactors allow for precise control over reaction temperature and mixing, leading to more consistent product quality and fewer impurities.[2][4]
-
Rapid Reaction Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction parameters (temperature, residence time, stoichiometry) to quickly identify optimal conditions.
-
Increased Efficiency and Throughput: Continuous processing reduces downtime between batches and allows for higher productivity in a smaller manufacturing footprint.[7][2]
-
Scalability: The developed process can be readily scaled by extending the operation time or by using parallel reactor setups, without the need for extensive re-optimization.[5]
Proposed Synthetic Route: The Ugi Four-Component Reaction
The synthesis of the target molecule will be achieved via a Ugi four-component reaction (Ugi-4CR). This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. For the synthesis of this compound, we propose the reaction of cyclopentanone, ammonia, formic acid, and a suitable isocyanide, followed by a deprotection step. To simplify the process and avoid the handling of gaseous ammonia, we will utilize ammonium formate as the ammonia source.
Experimental Section
Materials and Equipment
-
Reagents: Cyclopentanone (≥99%), Ammonium formate (≥99%), 1,1,3,3-Tetramethylbutyl isocyanide (≥98%), Methanol (anhydrous, 99.8%), Ethyl acetate (≥99.5%), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Flow Chemistry System:
-
Three high-precision syringe pumps or HPLC pumps
-
T-mixer
-
Heated tube reactor (e.g., PFA tubing, 10 mL volume)
-
Back-pressure regulator (BPR)
-
Automated collection system
-
-
Analytical Equipment:
-
High-Performance Liquid Chromatography (HPLC) with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Reagent Preparation
-
Solution A (Ketone): Prepare a 1.0 M solution of cyclopentanone in anhydrous methanol.
-
Solution B (Amine/Acid Source): Prepare a 1.2 M solution of ammonium formate in anhydrous methanol. Gentle heating may be required for complete dissolution.
-
Solution C (Isocyanide): Prepare a 1.0 M solution of 1,1,3,3-tetramethylbutyl isocyanide in anhydrous methanol.
Protocol: Continuous Flow Synthesis of the Ugi Product
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all connections are secure.
-
Prime the pumps and lines with anhydrous methanol.
-
Set the heated tube reactor to the desired temperature (e.g., 60 °C).
-
Set the back-pressure regulator to maintain a system pressure of 10 bar to ensure the solvent remains in the liquid phase at elevated temperatures.
-
-
Reaction Initiation:
-
Set the flow rates for the three pumps as follows:
-
Pump A (Cyclopentanone): 0.20 mL/min
-
Pump B (Ammonium Formate): 0.20 mL/min
-
Pump C (Isocyanide): 0.20 mL/min
-
-
This provides a total flow rate of 0.60 mL/min and a residence time of approximately 16.7 minutes in the 10 mL reactor.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically 3-5 times the residence time).
-
Once at a steady state, begin collecting the product stream.
-
Monitor the reaction progress by periodically taking samples from the output stream for HPLC or LC-MS analysis.
-
-
Work-up and Purification:
-
The collected product stream is concentrated under reduced pressure to remove methanol.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the continuous synthesis of this compound.
Results and Discussion
The continuous flow Ugi reaction was optimized by varying the temperature and residence time. The results are summarized in the table below.
| Entry | Temperature (°C) | Flow Rate (mL/min) | Residence Time (min) | Yield (%) | Purity (%) |
| 1 | 40 | 1.00 | 10.0 | 65 | 88 |
| 2 | 60 | 1.00 | 10.0 | 78 | 92 |
| 3 | 80 | 1.00 | 10.0 | 85 | 90 |
| 4 | 60 | 0.50 | 20.0 | 88 | 95 |
| 5 | 60 | 0.25 | 40.0 | 89 | 96 |
The results indicate that increasing the temperature from 40 °C to 80 °C at a constant residence time of 10 minutes led to an increase in yield, with the optimal temperature being around 60-80 °C. A longer residence time also improved the yield and purity, with a 20-minute residence time at 60 °C providing an excellent yield of 88% and a purity of 95%.
The proposed reaction mechanism proceeds through the initial formation of an iminium ion from the reaction of cyclopentanone and ammonia (from ammonium formate). This is followed by the nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement with the carboxylate to form the stable α-acylamino amide product. The use of flow chemistry allows for the efficient formation of the reactive iminium intermediate in situ, which is immediately consumed in the subsequent steps of the multicomponent reaction.[8]
Reaction Mechanism Diagram
Caption: Proposed mechanism for the Ugi four-component reaction.
Conclusion
This application note presents a detailed protocol for the continuous flow synthesis of this compound via a Ugi four-component reaction. The developed method is efficient, scalable, and offers significant advantages in terms of safety and process control over traditional batch synthesis.[1][4] The optimized conditions provide high yield and purity, demonstrating the utility of flow chemistry for the rapid and reliable production of important pharmaceutical building blocks. This approach can be readily adapted for the synthesis of a library of related aminocyclopentanecarboxamide derivatives by simply varying the starting materials.
References
-
Ley, S. V., & Baxendale, I. R. (2021). Continuous Flow Synthesis of Anticancer Drugs. PubMed Central - NIH. [Link]
-
Kulkarni, A. A., & Kulkarni, A. A. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health. [Link]
-
Mettler Toledo. Benefits of Continuous Flow Chemistry. [Link]
-
Al-Azzawi, W. (2018). Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar. [Link]
-
Manufacturing Chemist. (2019). The economic advantages of continuous flow chemistry. [Link]
-
24/7 BIOPHARMA. (2020). Advantages of Continuous Flow Synthesis. [Link]
-
Syrris. Continuous Flow Reactors. [Link]
-
Syrris. Flow Chemistry in the Pharmaceutical Industry. [Link]
-
Majer, P., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PubMed Central - NIH. [Link]
-
Webb, D., & Jamison, T. F. (2012). The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols. [Link]
-
ResearchGate. Scheme for synthesis of carboxamide derivatives of amino acids. [Link]
-
Velichko, V., et al. (2022). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications. [Link]
-
Organic Chemistry Portal. Multicomponent Reactions. [Link]
-
ResearchGate. Synthesis of amides under flow chemistry conditions. [Link]
- Google Patents. Method for producing cyclic amide.
-
ResearchGate. Main components utilized within a continuous flow reactor setup. [Link]
-
da Silva, A. C. A., et al. (2018). Synthesis of α-amino-1,3-dicarbonyl compounds via Ugi flow chemistry reaction: access to functionalized 1,2,3-triazoles. PubMed. [Link]
Sources
- 1. 247biopharma.com [247biopharma.com]
- 2. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 3. syrris.com [syrris.com]
- 4. mt.com [mt.com]
- 5. syrris.com [syrris.com]
- 6. Multicomponent Reactions [organic-chemistry.org]
- 7. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
- 8. Synthesis of α-amino-1,3-dicarbonyl compounds via Ugi flow chemistry reaction: access to functionalized 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 2-Aminocyclopentanecarboxamide
Introduction: The Significance of Conformational Constraint in Peptide Drug Design
The therapeutic potential of peptides is often limited by their conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained non-canonical amino acid residues is a powerful strategy to overcome these limitations. 2-Aminocyclopentanecarboxylic acid (ACPC) has emerged as a highly valuable building block in this regard. Its cyclic structure imparts a significant degree of rigidity to the peptide backbone, leading to more stable and well-defined secondary structures. Peptides incorporating ACPC have demonstrated a range of compelling biological activities, including anticancer, antibacterial, and antiviral properties, coupled with enhanced resistance to enzymatic breakdown, making them attractive candidates for drug development.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase peptide synthesis (SPPS) of peptides containing 2-aminocyclopentanecarboxamide. We will delve into the critical aspects of this process, from the selection of appropriate starting materials to the final purification and analysis of the target peptide. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower users to adapt and troubleshoot their syntheses effectively.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely adopted method for the chemical synthesis of peptides, where the peptide chain is assembled step-wise while being covalently attached to an insoluble solid support (resin).[2][3] This approach simplifies the purification process, as excess reagents and by-products can be easily removed by filtration and washing. The most common strategy for SPPS utilizes the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids. The Fmoc group is base-labile and can be removed under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.
The synthesis cycle consists of four main steps:
-
Deprotection: Removal of the N-terminal Fmoc group.
-
Washing: Removal of the deprotection reagent and by-products.
-
Coupling: Formation of the peptide bond with the next Fmoc-protected amino acid.
-
Washing: Removal of excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Experimental Workflow Overview
Caption: General workflow for the solid-phase synthesis of peptides.
Materials and Reagents
Resins
The choice of resin determines the C-terminal functionality of the peptide.[4][5]
| Resin Type | C-Terminal Functionality | Recommended Use |
| Rink Amide Resin | Amide (-CONH₂) | For peptides with a C-terminal amide. |
| Wang Resin | Carboxylic Acid (-COOH) | For peptides with a C-terminal carboxylic acid. |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (-COOH) | For peptides with a C-terminal carboxylic acid, particularly useful for preparing protected peptide fragments due to mild cleavage conditions. |
For the synthesis of peptides with a C-terminal 2-aminocyclopentanecarboxamide , Rink Amide resin is the appropriate choice.
Amino Acids and Derivatives
-
Standard Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc for Lys, Trt for Gln/Asn/His, tBu for Ser/Thr/Tyr/Asp/Glu, Pbf for Arg).
-
Fmoc-2-aminocyclopentanecarboxylic acid (Fmoc-ACPC-OH): Available in different stereoisomeric forms (e.g., (1S,2S), (1R,2R)). The choice of stereoisomer will depend on the desired conformational constraint.[6][7] A scalable synthesis for all four stereoisomers has been reported, making them accessible for research.[1][8][9]
Coupling Reagents
The incorporation of this compound can be challenging due to its steric hindrance.[10] Therefore, the choice of coupling reagent is critical for achieving high coupling efficiency.
| Reagent | Description |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient coupling reagent, particularly effective for hindered amino acids. Often used with an additive like HOAt. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A commonly used and effective coupling reagent. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A newer generation coupling reagent with high efficiency, comparable to HATU, and considered safer due to the absence of explosive HOBt/HOAt byproducts.[11] |
| DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate) | A cost-effective and efficient coupling system. Oxyma Pure is a non-explosive alternative to HOBt. |
For sterically hindered amino acids like ACPC, HATU or COMU are highly recommended.[11]
Solvents and Other Reagents
-
N,N-Dimethylformamide (DMF): Peptide synthesis grade, amine-free.
-
Dichloromethane (DCM): Reagent grade.
-
Piperidine: Reagent grade.
-
N,N-Diisopropylethylamine (DIPEA): Reagent grade.
-
Trifluoroacetic acid (TFA): Reagent grade.
-
Triisopropylsilane (TIS): Scavenger.
-
Water (ddH₂O): Double-distilled.
-
Anisole or Thioanisole: Scavengers.
-
1,2-Ethanedithiol (EDT): Scavenger.
-
Diethyl ether: Cold (-20°C).
-
Acetonitrile (ACN): HPLC grade.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.
1. Resin Swelling: a. Place 0.1 mmol of Rink Amide resin in a fritted syringe reaction vessel. b. Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation. c. Drain the DMF.
2. Initial Fmoc Deprotection: a. Add 3 mL of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 3 minutes and drain. c. Add another 3 mL of 20% piperidine in DMF and agitate for 10 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Standard Amino Acids): a. In a separate vial, pre-activate the amino acid by dissolving 0.4 mmol of Fmoc-amino acid, 0.4 mmol of HATU, and 0.8 mmol of DIPEA in 2 mL of DMF. Let it stand for 1-2 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate for 1-2 hours at room temperature. d. To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. e. Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Fmoc-ACPC-OH Coupling: a. Due to the steric hindrance of ACPC, extended coupling times or double coupling may be necessary. b. In a separate vial, pre-activate 0.5 mmol of Fmoc-ACPC-OH with 0.5 mmol of HATU and 1.0 mmol of DIPEA in 2.5 mL of DMF. c. Add the activated solution to the resin and agitate for 4-6 hours, or overnight if necessary. d. Monitor the reaction with a Kaiser test. If the test is positive (blue beads), drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-ACPC-OH. e. Once the Kaiser test is negative, drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
5. Iterative Synthesis: a. Repeat the deprotection (Step 2) and coupling (Step 3 or 4) cycles for each amino acid in the sequence.
6. Final Deprotection and Washing: a. After the final coupling step, perform a final Fmoc deprotection as described in Step 2. b. Wash the resin-bound peptide with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and methanol (3 x 5 mL). c. Dry the resin under a high vacuum for at least 1 hour.
Protocol 2: Cleavage and Deprotection
The cleavage cocktail composition depends on the amino acids present in the peptide sequence.[12]
Caption: Decision tree for selecting a cleavage cocktail.
Procedure:
-
Place the dry, peptide-bound resin in a round-bottom flask or a suitable reaction vessel.
-
Prepare the appropriate cleavage cocktail fresh. For a peptide containing Arg, Cys, and Trp, Reagent K is a robust choice. For every 100 mg of resin, use approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Stir the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized, but prolonged exposure to TFA should be avoided to minimize side reactions.[12][13]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution to about 1-2 mL under a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold (-20°C) diethyl ether with vigorous stirring.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with another 20 mL of cold ether.
-
Repeat the centrifugation and decantation steps.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Analysis
The crude peptide product will contain impurities from incomplete reactions or side reactions during cleavage.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[3][14][15]
1. Sample Preparation: a. Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50% ACN in water) with 0.1% TFA. b. Filter the solution through a 0.45 µm syringe filter before injection.
2. RP-HPLC Purification: a. Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A typical gradient would be 5-65% B over 30 minutes, but this must be optimized for the specific peptide based on its hydrophobicity. e. Detection: Monitor the elution at 220 nm. f. Collect fractions corresponding to the main peak.
3. Analysis of Purified Fractions: a. Analyze the collected fractions by analytical RP-HPLC to assess purity. b. Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the measured molecular weight matches the calculated molecular weight.
4. Lyophilization: a. Combine the pure fractions. b. Freeze the solution (e.g., in a dry ice/acetone bath). c. Lyophilize to obtain the final peptide as a fluffy white powder.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of ACPC or other amino acids.- Poor quality of DMF (contains amines).- Insufficient activation time or reagent amount. | - Double couple the hindered amino acid.- Increase coupling time.- Use a more potent coupling reagent like HATU or COMU.- Use fresh, amine-free DMF. |
| Low Yield of Crude Peptide | - Incomplete cleavage from the resin.- Loss of peptide during precipitation/washing. | - Increase cleavage time (up to 4 hours).- Ensure the ether is sufficiently cold for precipitation.- Minimize the number of ether washes. |
| Multiple Peaks in HPLC of Crude Product | - Deletion sequences from incomplete coupling.- Side reactions during cleavage (e.g., alkylation of Trp).- Racemization. | - Optimize coupling conditions (see above).- Use an appropriate scavenger cocktail for cleavage.- Minimize exposure to strong acid during cleavage. |
| Final Product Contains TFA | - Salt formation between the peptide and TFA. | - This is common. If TFA is detrimental to downstream applications, perform salt exchange chromatography or repeated lyophilization from a dilute HCl solution.[16] |
Conclusion
The solid-phase synthesis of peptides containing this compound is a feasible and effective method for generating conformationally constrained peptides with significant therapeutic potential. The key to success lies in the careful selection of coupling reagents to overcome the steric hindrance of the cyclic amino acid and the use of appropriate cleavage conditions to ensure the integrity of the final product. The protocols and guidelines presented in this document provide a solid foundation for the successful synthesis, purification, and analysis of these promising molecules.
References
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health. [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. National Institutes of Health. [Link]
-
(PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
HPLC Analysis and Purification of Peptides. National Institutes of Health. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. agilent.com [agilent.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. bachem.com [bachem.com]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hplc.eu [hplc.eu]
- 16. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: 2-Aminocyclopentanecarboxamide Synthesis
Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Yield and Stereochemical Integrity in 2-Aminocyclopentanecarboxamide Production. Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Yield Trap"
Synthesizing this compound is deceptively simple in theory but notoriously difficult in practice due to three converging factors:
-
Stereochemical Instability: The cis-isomer (often the bioactive target) is thermodynamically unstable and prone to epimerization to the trans-isomer under basic coupling conditions.
-
Zwitterionic Solubility: The product is highly polar and water-soluble, making traditional aqueous workups (extraction into organic layers) inefficient, leading to massive yield loss during isolation.
-
Lactam Formation: The cis-amino acid precursor has a high propensity to cyclize intramolecularly to form the bicyclic lactam (2-azabicyclo[3.2.0]heptan-3-one) rather than the desired intermolecular amide.
This guide provides two validated workflows to bypass these failure modes.
Module 1: Route Selection & Strategy
Before troubleshooting, verify you are using the correct thermodynamic strategy for your target isomer.
Workflow Logic: The "Lactam Shortcut" vs. "Classic Coupling"
-
Route A (The Lactam Shortcut): Best for racemic or kinetic synthesis. Involves direct ammonolysis of 2-azabicyclo[3.2.0]heptan-3-one.
-
Route B (Classic Coupling): Required for enantiopure synthesis starting from resolved amino acids (e.g., Cispentacin). Requires protection groups.[1][2]
Figure 1: Decision matrix for synthetic route selection. Route A is preferred for raw yield; Route B is necessary for chirality retention if starting from chiral pool materials.
Module 2: Detailed Protocols & Troubleshooting
Protocol A: Direct Ammonolysis (The High-Yield Industrial Route)
This method bypasses coupling reagents entirely by opening the strained lactam ring.
The Mechanism: Nucleophilic attack of ammonia on the lactam carbonyl.
-
Reaction: 2-azabicyclo[3.2.0]heptan-3-one + NH₃ (aq) → this compound.
Step-by-Step Optimization:
-
Concentration: Use saturated NH₄OH (28-30%). Dilute ammonia favors hydrolysis (forming the acid) over ammonolysis.
-
Pressure: Perform in a sealed autoclave or pressure tube.
-
Temperature: Heat to 60–80°C. Warning: Exceeding 100°C promotes polymerization.
Troubleshooting Table: Ammonolysis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Ammonia escape / Low pressure | Use a sealed PTFE-lined pressure vessel. Ensure NH₃ is in large excess (20 equiv). |
| Product is Acid (Hydrolysis) | Water concentration too high | Saturate the aqueous ammonia with NH₃ gas before sealing. |
| Sticky Polymer Formation | Temperature too high | Reduce T to 60°C and extend reaction time to 24h. |
Protocol B: Peptide Coupling (The Enantioselective Route)
Use this when you have a specific enantiomer of Boc-2-aminocyclopentanecarboxylic acid.
Critical Process Parameter (CPP): Activation Method
Do NOT use EDC/NHS if you are targeting the cis-isomer. The activated ester intermediate often has a lifetime long enough to allow proton abstraction at the
Recommended System: Mixed Anhydride Method
-
Dissolve: Boc-ACPC in dry THF (0.2 M).
-
Base: Add N-methylmorpholine (NMM) (1.0 equiv). Avoid Triethylamine (TEA) as it is basic enough to cause epimerization.
-
Activate: Cool to -15°C. Add Isobutyl chloroformate (IBCF) (1.0 equiv). Stir for 5 mins.
-
Amidation: Add NH₃ (gas) or NH₄Cl/NMM.
-
Deprotection: Standard TFA/DCM or HCl/Dioxane.
Troubleshooting Table: Coupling
| Symptom | Probable Cause | Corrective Action |
| Racemization (cis -> trans) | Base too strong or Reaction too slow | Switch from TEA/DIPEA to N-Methylmorpholine (NMM) or Collidine . Keep T < -10°C during activation. |
| Low Yield (Intramolecular Cyclization) | Formation of N-carboxyanhydride (NCA) | Ensure the amine is Boc-protected . Free amino acids will self-cyclize back to the lactam instantly. |
| Poor Solubility of Reactants | Zwitterionic nature | Use DMF/DMSO mixtures if THF fails, but ensure temperature control is stricter (-20°C). |
Module 3: Purification of Water-Soluble Amines
This is the most common failure point. The product is a polar amine; it will stay in the water layer during a DCM/Water extraction.
The "Catch and Release" Strategy (Ion Exchange) Do not attempt standard silica chromatography.
-
Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50W X8 or Amberlyst 15 ).
-
Loading: Acidify the crude reaction mixture (pH 2) and load onto the column. The amine binds; non-basic impurities (side products, urea) pass through.
-
Washing: Wash with water/methanol to remove non-ionic organic impurities.
-
Elution: Elute with 1M NH₄OH in Methanol/Water . The ammonia displaces the product.
-
Finishing: Lyophilize the eluent. Do not rotovap at high heat , as the free base can be unstable or sublime.
Figure 2: "Catch and Release" purification workflow for polar amino-amides.
Frequently Asked Questions (FAQ)
Q: Why is my cis-2-aminocyclopentanecarboxamide converting to trans during deprotection? A: If you use strong acid (HCl) and heat, or if the workup involves basic neutralization (NaOH), the cis isomer can epimerize. The trans isomer is thermodynamically favored by ~2-3 kcal/mol because the substituents are pseudo-diequatorial. Fix: Perform deprotection with TFA at 0°C and remove TFA via azeotropic distillation with toluene, avoiding aqueous basic workups.
Q: Can I use EDC/HOBt for this coupling? A: It is possible but risky. EDC/HOBt intermediates are active esters that can racemize if the amine nucleophile (ammonia) is slow to react. For sterically hindered cyclic amino acids, HATU or the Mixed Anhydride method (Protocol B) is superior because the reaction kinetics are faster, reducing the window for epimerization [1].
Q: I see a peak at M-17 in my Mass Spec. What is it? A: That is likely the 2-azabicyclo[3.2.0]heptan-3-one (lactam). It forms by the loss of NH₃ from your amide product. This suggests your product is cyclizing back to the starting material, often due to high heat or acidic conditions during analysis or storage. Store the product as a salt (HCl or TFA salt) rather than the free base to prevent this.
References
-
Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. J. Org. Chem. 2012. Source: Relevance: Defines the thermodynamic stability of cis/trans isomers and resolution methods.
-
Synthesis of 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere. ChemRxiv. 2021. Source: Relevance: Details the synthesis and stability of the lactam precursor used in Route A.
-
Amide Coupling Reagents: Strategies for Sterically Hindered Amines. HepatoChem Reviews. Source: Relevance: Validates the choice of mixed anhydride/HATU over carbodiimides for sensitive couplings.
-
Purification of Water-Soluble Organic Compounds. ResearchGate Discussions/Patents. Source: Relevance: Supports the use of adsorption resins for isolating water-soluble organics from aqueous streams.[3]
Sources
Technical Support Center: Purification of 2-Aminocyclopentanecarboxamide
This technical guide addresses the purification and isolation of 2-aminocyclopentanecarboxamide , a cyclic amino acid derivative characterized by significant stereochemical complexity and detection challenges.
Technical Profile & Core Challenges
This compound presents a "perfect storm" of purification challenges for the medicinal chemist. Unlike standard lipophilic drug targets, this molecule is:
-
Amphoteric & Highly Polar: It contains both a basic primary amine and a neutral amide, leading to poor retention on standard Reversed-Phase (RP) C18 media.
-
Stereochemically Complex: It possesses two chiral centers, resulting in four potential isomers: cis (1R,2S / 1S,2R) and trans (1R,2R / 1S,2S). The biological activity is often restricted to a single enantiomer (typically the cis form).
-
UV Silent: The lack of a conjugated
-system renders it invisible to standard UV detection (254 nm), necessitating alternative detection strategies.
Troubleshooting Guide (Q&A)
Category A: Chromatography & Retention
Q: Why does the compound elute in the void volume on my C18 HPLC column? A: The molecule is too polar for hydrophobic interaction mechanisms. The amino and amide groups form a hydration shell that prevents interaction with the C18 alkyl chains.
-
The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pair Chromatography .
-
HILIC Mode: Use a Bare Silica or Amide-bonded column. Mobile phase: Acetonitrile/Water (90:10) with 10-20 mM Ammonium Acetate. The high organic content forces the polar analyte to partition into the water layer on the silica surface.
-
Ion-Pairing: Add 0.1% Heptafluorobutyric acid (HFBA) to your mobile phase. HFBA acts as a hydrophobic "tail" for the amine, allowing it to retain on a C18 column.
-
Q: I see a single broad peak, but NMR shows a mixture of cis and trans isomers. How do I separate them? A: Standard silica or C18 often cannot discriminate the subtle hydrodynamic volume differences between cis and trans isomers of small cyclic rings.
-
The Fix: Use a column with steric selectivity .
-
Recommendation: A Porous Graphitic Carbon (PGC) column (e.g., Hypercarb) is exceptional for separating geometric isomers of polar molecules. The planar graphite surface interacts differently with the "flat" vs. "puckered" conformations of the cyclopentane ring.
-
Category B: Detection & Visibility
Q: My UV detector shows a flat line, but the mass spec confirms the product is there. A: The carbonyl amide absorption is weak and falls below 210 nm, where solvent cutoff noise is high.
-
The Fix: You must use a universal detector or derivatization.
-
Option 1 (Universal): Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These rely on mass, not optical properties.
-
Option 2 (Derivatization): Pre-column derivatization with OPA (o-Phthalaldehyde) or Fmoc-Cl . This attaches a UV-active or fluorescent tag to the primary amine, enabling standard UV detection at 340 nm or 265 nm.
-
Category C: Isolation & Workup
Q: After evaporation, my product is a viscous oil that refuses to crystallize. How do I get a solid? A: The amide tends to form intramolecular hydrogen bonds that disrupt crystal lattice formation, often trapping solvent (oiling out).
-
The Fix: Convert the free base to a specific salt or use an anti-solvent crash method.
-
Protocol: Dissolve the oil in a minimum volume of dry methanol. Add 1.1 equivalents of HCl (in dioxane or ether). Slowly add diethyl ether or MTBE with vigorous stirring. The hydrochloride salt is far more likely to crystallize than the neutral amide.
-
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Crystallization
Use this when separating enantiomers (e.g., (1R,2S) from (1S,2R)) on a gram-to-kilogram scale.
Principle: Enantiomers have identical physical properties.[1] Reacting them with a pure chiral acid creates diastereomeric salts, which have different solubilities.
-
Preparation: Dissolve 10 g of racemic cis-2-aminocyclopentanecarboxamide in 50 mL of Methanol.
-
Resolving Agent: Add 1.0 equivalent of (R)-Mandelic Acid or Dibenzoyl-L-tartaric acid .
-
Nucleation: Heat to 60°C to ensure full dissolution, then cool slowly to room temperature over 4 hours.
-
Harvest: Filter the precipitate. The solid is the diastereomerically enriched salt (e.g., (1R,2S)-Amine · (R)-Acid).[1]
-
Liberation: Suspend the salt in water. Adjust pH to 10 using 1M NaOH. Extract the free amine into Dichloromethane (DCM) or n-Butanol.
-
Validation: Check Chiral Purity using Protocol 2.
Protocol 2: Analytical HPLC Method (Derivatization)
Use this for precise quantification and purity checks.
-
Derivatization Reagent: Dissolve 10 mg OPA (o-Phthalaldehyde) in 0.5 mL Ethanol + 5 mL 0.1 M Borate Buffer (pH 9.5) + 20 µL 2-Mercaptoethanol.
-
Sample Prep: Mix 100 µL sample (1 mg/mL) with 100 µL Reagent. Wait 1 minute.
-
Column: C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Phosphate Buffer pH 7.2.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 60% B over 15 minutes.
-
Detection: UV @ 340 nm (or Fluorescence Ex: 340nm, Em: 450nm).
Visualizations
Figure 1: Purification Workflow Decision Tree
This diagram guides the user through the selection of the correct purification technique based on the specific impurity profile (Regioisomers vs. Stereoisomers).
Caption: Decision matrix for selecting the optimal purification route based on impurity classification and operational scale.
Figure 2: OPA Derivatization Mechanism
Understanding the chemistry behind the detection method is crucial for troubleshooting "invisible" peaks.
Caption: Reaction pathway for OPA derivatization, converting the silent ACPC molecule into a highly fluorescent isoindole derivative.
References
-
Vertex AI Search. (2024). Separation of cis and trans isomers of cyclic amines. Retrieved from
-
National Institutes of Health (NIH). (2013). Separation and identification of cis and trans isomers by HPLC. Retrieved from
-
BOC Sciences. (2024). Chiral Resolution and Separation Services. Retrieved from
-
Organic Syntheses. (2024). Preparation of cyclic amino acid derivatives. Retrieved from
-
ResearchGate. (2015). HPLC determination of amino-acid derivatives using UV detection. Retrieved from
Sources
optimizing reaction conditions for 2-aminocyclopentanecarboxamide derivatization
The following technical guide addresses the optimization of reaction conditions for 2-aminocyclopentanecarboxamide , a conformationally constrained
This guide focuses on the N-acylation of the primary amine (derivatization) while preserving the integrity of the primary carboxamide and the stereochemical configuration.
Module 1: Coupling Efficiency & Reagent Selection
Q1: I am observing low conversion (<30%) when coupling carboxylic acids to the amine of this compound. How can I drive this to completion?
Diagnosis: The amine at position 2 is sterically hindered, particularly in the cis-isomer where the carboxamide group creates significant steric crowding. Furthermore, the electron-withdrawing nature of the adjacent carboxamide reduces the nucleophilicity of the amine.
Troubleshooting Protocol:
-
Switch Coupling Reagents: Standard EDC/HOBt protocols are often insufficient for this sterically hindered amine.
-
Recommendation: Upgrade to HATU or COMU . These reagents generate a more reactive active ester (At- or Oxyma-ester) that accelerates acylation before side reactions occur.
-
Alternative: Use T3P (Propylphosphonic anhydride) in ethyl acetate or DMF. T3P is highly effective for sterically hindered couplings and generally produces cleaner profiles with lower epimerization risk.
-
-
Base Selection & Stoichiometry:
-
Ensure the amine salt (usually HCl or TFA salt) is fully neutralized. Use 3.0–4.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).
-
Critical Check: Verify the pH of the reaction mixture is >8.0 upon base addition.
-
-
Reaction Temperature:
-
Start at 0 °C for pre-activation (15 min), then add the amine and allow to warm to Room Temperature (RT) .
-
Forcing Conditions: If conversion stalls, heat to 40–50 °C only if using T3P or if epimerization is not a primary concern (see Module 2).
-
Data Summary: Coupling Reagent Performance
| Reagent | Reactivity | Epimerization Risk | Recommended Solvent | Notes |
| EDC/HOBt | Low | Low | DMF/DCM | Often fails for hindered 2-amino group. |
| HATU | High | Moderate | DMF/NMP | Gold standard for difficult couplings. |
| T3P | High | Very Low | EtOAc/DMF | Excellent for preserving stereochemistry. |
| Acid Chlorides | Very High | High | DCM/THF | Use only with weak bases (Collidine) at low temp. |
Module 2: Stereochemical Integrity (Cis/Trans)
Q2: My LC-MS shows a "doublet" peak with identical mass. Is this epimerization, and how do I prevent it?
Diagnosis: Yes, this is likely epimerization at the C1 position (alpha to the carboxamide). The C1 proton is acidic due to the electron-withdrawing carboxamide group. Basic conditions required for coupling can promote deprotonation-reprotonation, leading to thermodynamic equilibration (usually favoring the trans isomer).
Mechanistic Insight: The risk is highest during the "activation" phase if the carboxylic acid is slow to react, leaving the base available to deprotonate the scaffold.
Prevention Strategy:
-
Base Management:
-
Avoid strong, unhindered bases. Replace DIPEA with 2,4,6-Collidine or TMP (2,2,6,6-tetramethylpiperidine) . These are non-nucleophilic and less likely to abstract the alpha-proton.
-
Protocol: Do not premix the base with the this compound for long periods. Add the base last or simultaneously with the activated acid.
-
-
Pre-Activation Protocol:
-
Activate the carboxylic acid with the coupling reagent (e.g., HATU) and base in the absence of the amine for 2-5 minutes. Then, add the this compound. This ensures the amine reacts immediately with the active ester rather than sitting in a basic soup.
-
-
Use "Epimerization-Suppressing" Additives:
-
If using Carbodiimides (DIC), always use Oxyma Pure or HOAt as additives. They lower the pKa of the active ester leaving group, speeding up the coupling relative to the rate of epimerization.
-
Module 3: Side Reaction Control (Dehydration)
Q3: I see a peak with [M-18] in my mass spectrum. What is happening?
Diagnosis: You are observing the dehydration of the primary carboxamide (-CONH₂) to a nitrile (-CN) . This is a common side reaction when using carbodiimides (EDC, DIC) or excess activating agents (HATU) which can react with the primary amide oxygen.[1]
Corrective Actions:
-
Stoichiometry Control:
-
Never use a large excess of coupling reagent. Limit HATU/EDC to 1.0–1.1 equivalents relative to the carboxylic acid.
-
Ensure the carboxylic acid is the limiting reagent if possible, or use exactly 1.0 eq of the amine.
-
-
Reagent Switch:
-
T3P is less prone to causing this dehydration compared to carbodiimides.
-
Active Esters: Use pre-formed OSu (N-hydroxysuccinimide) or Pfp (pentafluorophenyl) esters. These react specifically with the amine and are inert toward the amide side chain.
-
-
Protection (Last Resort):
-
If dehydration persists, use a trityl-protected amide (2-aminocyclopentane-N-tritylcarboxamide). The bulky trityl group prevents dehydration. Remove it with TFA after coupling.
-
Module 4: Solubility & Handling
Q4: The starting material is not dissolving in DCM or THF. What solvents are compatible?
Diagnosis: this compound is a polar, compact zwitterion-like molecule (especially as a salt). It has poor solubility in non-polar organic solvents.
Solubility Guide:
-
Preferred Solvents: DMF (Dimethylformamide), NMP (N-methyl-2-pyrrolidone), or DMSO (Dimethyl sulfoxide).
-
Workup Issue: These high-boiling solvents are hard to remove.
-
Solution: Dilute the reaction mixture with EtOAc or 2-MeTHF and wash extensively with 5% LiCl solution (3x). LiCl dramatically increases the partitioning of DMF/DMSO into the aqueous phase.
-
Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for optimizing the derivatization reaction.
Caption: Decision tree for troubleshooting reaction outcomes. Blue nodes indicate corrective actions.
Mechanism of Side Reactions
Understanding why failure occurs is the first step to prevention.
Caption: Mechanistic pathways leading to common side products: Epimerization (via enolate) and Dehydration (via amide activation).
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Panda, S. S., et al. (2012). Reaction of 2-aminocyclopentanecarboxylic acid derivatives. RSC Advances. [Link]
Sources
Technical Support Center: Synthesis of 2-Aminocyclopentanecarboxamide
Welcome to the technical support center for the synthesis of 2-aminocyclopentanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable constrained amino acid derivative. Our goal is to provide you with in-depth, field-proven insights to optimize your synthetic route, improve yield and purity, and troubleshoot effectively.
Introduction
The synthesis of this compound and its parent amino acid is a critical step in the development of peptide foldamers and peptidomimetics. The cyclopentane ring introduces conformational constraints that can lead to well-defined secondary structures in peptides. However, the synthesis is not without its challenges. Stereochemical integrity, in particular, is a critical parameter that can be compromised by several side reactions. This guide provides a structured approach to understanding and mitigating these issues.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Section 1: Stereochemical Integrity - Epimerization and Racemization
The loss of stereochemical purity at the α-carbon is one of the most significant challenges in amino acid chemistry. This can lead to mixtures of diastereomers that are often difficult to separate and can have drastically different biological activities.[1][2]
Question 1: I'm observing a mixture of cis and trans isomers of my this compound product. What is causing this epimerization?
Answer: Epimerization, the change in configuration at one of several stereocenters, is a common side reaction, particularly during the amide bond formation step.[1][2] The primary mechanisms are:
-
Oxazolone Formation: Activation of the N-protected 2-aminocyclopentanecarboxylic acid's carboxyl group can lead to intramolecular cyclization, forming a planar and achiral oxazolone intermediate. This intermediate is susceptible to proton abstraction and re-protonation from either face, leading to a loss of stereochemical integrity. Subsequent reaction with the amine nucleophile will then produce a mixture of epimers.[3]
-
Direct Enolization: In the presence of a strong base, the acidic proton on the α-carbon of the activated amino acid can be directly abstracted, forming a planar enolate intermediate. This intermediate can then be protonated from either side, resulting in racemization before the amide bond is formed.[3]
Certain conditions and reagents can exacerbate epimerization:
-
Excessive base: Strong or excess base used during coupling can promote both mechanisms.
-
Elevated temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.
-
Prolonged reaction times: Longer exposure to coupling conditions increases the opportunity for epimerization to occur.
Question 2: How can I minimize or prevent epimerization during the synthesis of this compound?
Answer: A multi-faceted approach is necessary to preserve the stereochemical integrity of your product.
Table 1: Strategies to Minimize Epimerization
| Strategy | Causality and Experimental Protocol |
| Choice of Coupling Reagents and Additives | Why: Certain coupling reagents are more prone to causing racemization. Additives can suppress this by forming an active ester that is less susceptible to cyclization into an oxazolone.[4] Protocol: Use carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). A typical procedure involves pre-activating the N-protected amino acid with the coupling reagent and additive for a short period (5-10 minutes) at 0°C before adding the amine.[4] |
| Protecting Group Strategy | Why: Urethane-based protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are known to suppress racemization compared to acyl-type protecting groups. This is because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to participate in oxazolone formation.[4] Protocol: Employ Boc or Fmoc for the protection of the 2-amino group. Ensure complete protection before proceeding to the amide coupling step. |
| Control of Reaction Conditions | Why: As mentioned, temperature, base concentration, and reaction time are critical factors. Protocol: - Temperature: Perform the coupling reaction at low temperatures, typically starting at 0°C and allowing it to slowly warm to room temperature.[4] - Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) and use it in stoichiometric amounts (1-1.1 equivalents). Avoid strong bases like sodium hydroxide or potassium carbonate. - Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor epimerization. |
Section 2: Side Reactions in Reductive Amination
A common route to 2-aminocyclopentanecarboxylic acid derivatives is the reductive amination of a 2-oxocyclopentanecarboxylate. While effective, this reaction is not without potential pitfalls.
Question 3: My reductive amination of ethyl 2-oxocyclopentanecarboxylate is giving me a significant amount of ethyl 2-hydroxycyclopentanecarboxylate. How can I avoid this?
Answer: The formation of the hydroxy-ester is a result of the reduction of the ketone carbonyl group by the reducing agent before the imine is formed and reduced.[5] This is a classic chemoselectivity issue in reductive amination.[5]
Troubleshooting Protocol:
-
Choice of Reducing Agent: Use a milder and more selective reducing agent that is more reactive towards the protonated imine than the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[6][7]
-
In Situ Imine Formation and Reduction: Perform the reaction as a one-pot process where the imine is formed in the presence of the reducing agent. This ensures that the imine is reduced as soon as it is formed, minimizing the time the ketone is exposed to the reducing agent.
-
pH Control: Maintain a slightly acidic pH (around 5-6). This protonates the imine, making it more electrophilic and thus more reactive towards the hydride reagent. Acetic acid is often used as a catalyst.[7]
-
Water Removal: The formation of the imine is an equilibrium reaction that produces water.[5] Removing water can drive the equilibrium towards the imine, increasing its concentration and favoring the desired reaction pathway. This can be achieved by adding a dehydrating agent like magnesium sulfate or by azeotropic distillation.[8]
Question 4: I am observing the formation of a dialkylated amine product. How can I promote mono-alkylation?
Answer: Over-alkylation, leading to a tertiary amine, can occur if the newly formed secondary amine reacts with another molecule of the keto-ester and is subsequently reduced.[7]
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of the primary amine to ensure that the keto-ester is consumed before the secondary amine product can react further.
-
Stepwise Procedure: A more controlled approach is a two-step process. First, form the imine by reacting the keto-ester and the primary amine, often with removal of water. Then, in a separate step, add the reducing agent to reduce the isolated or in situ-generated imine.[7]
Section 3: Side Reactions of Coupling Reagents
Carbodiimides like DCC and EDC are powerful activating agents, but their high reactivity can lead to undesirable side products.
Question 5: After my DCC-mediated coupling reaction, I have a white precipitate that is difficult to remove and my yield is low. What is this byproduct?
Answer: The white precipitate is likely N,N'-dicyclohexylurea (DCU), the byproduct of DCC. While its insolubility in many organic solvents can be an advantage for purification by filtration, its formation can sometimes be problematic.[9] A low yield in this context often points to the formation of another side product: N-acylurea .
N-Acylurea Formation: This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, undergoes an intramolecular rearrangement to the stable N-acylurea. This N-acylurea is no longer reactive towards the amine nucleophile, thus consuming the activated acid and reducing the yield of the desired amide.[4]
Mitigation Strategies:
-
Use of Additives: As mentioned for preventing epimerization, additives like HOBt or HOAt react with the O-acylisourea intermediate to form an active ester. This active ester is more stable towards intramolecular rearrangement but still sufficiently reactive towards the amine.[4][10]
-
Temperature Control: N-acylurea formation is more prevalent at higher temperatures. Performing the coupling at 0°C can significantly reduce this side reaction.[4]
-
Alternative Coupling Reagents: If N-acylurea formation is persistent, consider using a different class of coupling reagents, such as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU).
Section 4: Intramolecular Cyclization Reactions
Question 6: My reaction mixture shows a product with a mass corresponding to the cyclized dipeptide of my amino acid. What is this and how can I prevent it?
Answer: You are likely observing the formation of a 2,5-diketopiperazine (DKP) . This is a common side reaction in peptide synthesis, especially when dealing with dipeptides. It occurs via an intramolecular "backbiting" reaction where the free N-terminal amine of a dipeptide attacks the activated C-terminal carbonyl, leading to a stable six-membered ring.[11][12]
Factors Promoting DKP Formation:
-
Sequence: Dipeptides containing proline or other secondary amino acids at the C-terminus are particularly prone to DKP formation.[13]
-
Deprotection Conditions: The conditions used to deprotect the N-terminal protecting group can influence DKP formation. For example, the use of a strong base for Fmoc removal can facilitate the cyclization.
Prevention Methods:
-
Couple in Larger Fragments: If possible, synthesize your peptide in fragments larger than dipeptides to reduce the likelihood of intramolecular cyclization.
-
Immediate Subsequent Coupling: After the deprotection of the N-terminus of a dipeptide, proceed immediately to the next coupling step to minimize the time the free amine is available to cyclize.
-
Use of DKP-inhibiting Derivatives: For particularly problematic sequences, specialized dipeptide derivatives that sterically hinder the cyclization can be used.
Experimental Protocols
Protocol 1: Epimerization-Suppressed Amide Coupling using EDC/HOBt
-
Dissolve the N-protected 2-aminocyclopentanecarboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) to the solution and stir for 10-15 minutes at 0°C.
-
In a separate flask, dissolve the amine component (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq.) in the same solvent.
-
Slowly add the amine solution to the activated acid solution at 0°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by diluting with an appropriate organic solvent, washing with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Saleh, T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link][1][2]
-
Grzegorz, M., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link][8][14][15]
-
Asymmetric Reductive Amination. (n.d.). Organic Chemistry Portal. [Link][7]
-
Baran, P. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. [Link][11]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link][13]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link][6]
Sources
- 1. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. creative-peptides.com [creative-peptides.com]
- 11. baranlab.org [baranlab.org]
- 12. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
stability studies of 2-aminocyclopentanecarboxamide under different conditions
Welcome to the technical support center for 2-aminocyclopentanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on conducting stability studies. We will explore the inherent chemical liabilities of this molecule, offer structured protocols for assessing its stability, and provide troubleshooting solutions for common experimental challenges. Our approach is grounded in established scientific principles to ensure the integrity and reliability of your findings.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability profile of this compound and the strategic design of stability studies.
Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?
A1: The molecular structure of this compound features two key functional groups that dictate its stability: a primary amide and a primary amine on a cyclopentyl scaffold.
-
Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. This is often the most common degradation pathway for amide-containing molecules.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, yielding the corresponding 2-aminocyclopentanecarboxylic acid and ammonia.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This pathway also results in the formation of the carboxylic acid and ammonia, although it often requires more forcing conditions like heat.
-
-
Oxidative Degradation: The primary amine group is a potential site for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents like peroxides. Oxidative degradation can be complex, potentially leading to a variety of products and is a critical parameter to evaluate.
-
Photodegradation: While the molecule lacks a strong chromophore to absorb UV-Vis light, photodegradation can still occur, especially in the presence of photosensitizers within a formulation. Therefore, photostability testing according to ICH Q1B guidelines is essential.
-
Thermal Degradation: High temperatures can provide the necessary energy to overcome activation barriers for degradation reactions, particularly hydrolysis. The stability of the cyclic structure itself at very high temperatures should also be considered.
Q2: I am starting my investigation. How should I design a comprehensive forced degradation study for this compound?
A2: A forced degradation (or stress testing) study is fundamental to understanding the degradation profile of a drug substance. Its primary goals are to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method that can resolve the parent compound from all its degradants.
The study involves subjecting the compound to conditions more severe than those used for accelerated stability testing. A well-designed study should aim for 5-20% degradation of the active pharmaceutical ingredient (API). Below is a recommended set of starting conditions.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours | To induce acid-catalyzed cleavage of the amide bond. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 hours | To induce base-catalyzed cleavage of the amide bond. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To assess susceptibility to oxidative stress. |
| Thermal Stress | Solid State & Solution | 80°C | 48 hours | To evaluate intrinsic thermal stability. |
| Photostability | ICH Q1B Option II | Ambient | Per ICH Guideline | To assess degradation upon exposure to light, simulating storage and use. |
Note: These are starting points. The concentration of reagents, temperature, and duration should be adjusted to achieve the target degradation level.
Q3: What are the generally recommended long-term storage conditions for this compound?
A3: Based on the chemical liabilities discussed, standard long-term storage conditions should aim to minimize exposure to heat, humidity, and light. For the solid-state API, storage in a well-sealed, opaque container at controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) is recommended. The choice depends on the initial thermal stability data. For solutions, especially aqueous-based formulations, refrigerated storage is preferable to slow down potential hydrolytic degradation. All storage should be protected from light. It is crucial to perform formal long-term stability studies under ICH-prescribed conditions to establish a definitive shelf-life and storage recommendations.
Troubleshooting Guide & Experimental Protocols
This section provides practical, step-by-step solutions to specific issues you may encounter during your stability studies.
Q4: My HPLC analysis shows multiple, poorly resolved peaks after oxidative stress testing. How can I improve my analytical method to be "stability-indicating"?
A4: This is a common challenge. Achieving a stability-indicating method requires that the parent peak is baseline-resolved from all degradation products and any formulation excipients. If you are facing co-elution issues, systematically adjust your HPLC parameters.
Protocol 1: HPLC Method Development for Stability Indicating Assay
-
Initial Assessment: Use a broad, shallow gradient to see the full complexity of the sample.
-
Example: 5% to 95% Acetonitrile (ACN) over 30 minutes.
-
-
Adjust Mobile Phase pH: The ionization state of this compound (which has a primary amine) and its primary degradant (a carboxylic acid) are highly pH-dependent.
-
Rationale: At pH ~3, the amine is fully protonated (cationic), and the carboxylic acid is neutral. At pH ~7, the amine is still protonated, but the carboxylic acid is deprotonated (anionic), existing as a zwitterion. This change in charge dramatically affects retention on a reverse-phase column.
-
Action: Analyze your stressed sample at pH 3.0, 5.0, and 7.0 using appropriate buffers (e.g., phosphate or acetate) to find the optimal pH for separation.
-
-
Change Organic Modifier: If pH adjustment is insufficient, switch the organic modifier.
-
Action: If you are using acetonitrile, try an identical gradient with methanol. Methanol has different selectivity and may resolve co-eluting peaks.
-
-
Modify Column Chemistry: The stationary phase has the largest impact on selectivity.
-
Action: If a standard C18 column fails, try a Phenyl-Hexyl column (for potential π-π interactions) or an embedded polar group (EPG) column for better retention and selectivity of polar compounds.
-
-
Optimize Gradient and Temperature: Fine-tune the gradient slope around the elution time of the critical peaks. Increasing column temperature can improve peak shape and efficiency but may alter selectivity.
Table 2: Example Starting HPLC-UV/MS Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 50% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Detection | UV at 205 nm; MS (ESI+) |
| Injection Vol. | 2 µL |
This method is a starting point and requires validation for your specific application.
Q5: I suspect hydrolysis is occurring, but how can I definitively identify the primary degradation product as 2-aminocyclopentanecarboxylic acid?
A5: Structural elucidation of degradation products is crucial. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the primary tool for this.
Protocol 2: Degradant Identification using LC-MS/MS
-
Acquire High-Resolution Mass Data: Infuse your stressed sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to get an accurate mass for the degradant peak. The expected mass for the hydrolyzed product, 2-aminocyclopentanecarboxylic acid (C₆H₁₁NO₂), is different from the parent amide (C₆H₁₂N₂O).
-
Perform Fragmentation Analysis (MS/MS): Isolate the parent ion of the suspected degradant in the mass spectrometer and fragment it. The fragmentation pattern provides structural information. For 2-aminocyclopentanecarboxylic acid, you would expect to see a characteristic loss of water (-18 Da) and formic acid (-46 Da).
-
Confirm with a Reference Standard: The most definitive way to confirm the identity is to obtain or synthesize an authentic reference standard of 2-aminocyclopentanecarboxylic acid.
-
Action: Analyze the reference standard using the same LC method. If the retention time and the MS/MS fragmentation pattern of your degradant match the reference standard, its identity is confirmed.
-
Visualized Workflows and Pathways
To further clarify these processes, the following diagrams illustrate a typical workflow and a key degradation pathway.
Diagram 1: Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Diagram 2: Proposed Pathway for Acid-Catalyzed Hydrolysis
Caption: Simplified acid-catalyzed hydrolysis of the amide.
(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structures in a live environment.)
References
- Eide, I., & Svendsen, H. F. (2012). Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation.
- Rani, S., & Singh, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3175.
- Lepaumier, H., Picq, D., & Carrette, P. L. (2011). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 50(17), 9802-9813.
- Nanda, K. K., Ginnetti, A., & Wuelfing, W. P. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Forney, F. W., & Markovetz, A. J. (1970). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 102(2), 281-284.
- Coriolis Pharma. (n.d.). Stability Studies.
- Neubauer, T., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2336-2345.
- Li, Y., et al. (2023). Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 223, 115147.
- Simmie, J. M., & Black, G. (2020). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 124(44), 9107-9117.
- Eawag. (n.d.). 2-Aminobenzoate Degradation Pathway.
- Goff, G. S., & Rochelle, G. T. (2006). Oxidative Degradation of Amines With High-Temperature Cycling. Industrial & Engineering Chemistry Research, 45(8), 2513-2521.
- Wolan, A., et al. (2018). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules, 23(10), 2469.
- Eigenmann, F., & Stoessel, F. (2016). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 48, 829-834.
- Creative Biolabs. (2023).
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Tresse, O., et al. (2002).
Technical Support Center: Diastereoselective Synthesis of 2-Aminocyclopentanecarboxamide
Welcome to the technical support center for the diastereoselective synthesis of 2-aminocyclopentanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and achieve high diastereoselectivity in your reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations grounded in chemical principles and actionable solutions.
Question 1: My reaction is yielding a low diastereomeric ratio (d.r.). What are the most likely causes and how can I improve the selectivity?
Answer:
Low diastereoselectivity is a common challenge in the synthesis of substituted cyclopentane rings. The root cause often lies in insufficient facial control during the formation of one of the stereocenters. Several factors can influence this, from the choice of synthetic route to subtle variations in reaction conditions.
Underlying Causes and Solutions:
-
Inadequate Steric Hindrance: The directing group or chiral auxiliary may not be providing enough steric bulk to effectively block one face of the molecule from the incoming reagent.
-
Solution: Consider using a bulkier chiral auxiliary. For instance, if you are using a phenylethylamine auxiliary in a reductive amination, switching to a more sterically demanding auxiliary might enhance facial shielding.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower d.r.[1][2][3]
-
Solution: Perform the reaction at a lower temperature. For reactions involving lithium enolates, such as an aldol or Michael addition, maintaining a temperature of -78 °C is often crucial.[1][2][3] Careful temperature control during reagent addition and quenching is also vital to prevent localized warming that can decrease selectivity.[1][2][3]
-
-
Solvent Effects: The solvent can influence the transition state geometry and the aggregation state of reagents, thereby affecting diastereoselectivity.
-
Solution: Screen a variety of solvents. Aprotic, non-coordinating solvents often provide a different selectivity profile compared to coordinating solvents like THF. For instance, in some lithiation reactions, the choice of solvent can impact the aggregation state of the organolithium species, which in turn affects selectivity.
-
-
Reagent Quality and Stoichiometry: The purity and exact stoichiometry of your reagents, especially strong bases like LDA, can be critical. Variations in commercial LDA solutions, for example, can lead to irreproducible results.[1][2][3]
-
Solution: Use freshly prepared and titrated strong bases. Ensure all reactants are thoroughly dried, as trace amounts of water can quench reagents and alter the reaction pathway.
-
Experimental Protocol: Temperature Screening for Optimal Diastereoselectivity
-
Set up three identical reactions in parallel.
-
Run the first reaction at your standard temperature (e.g., 0 °C).
-
Run the second reaction at a lower temperature (e.g., -40 °C).
-
Run the third reaction at an even lower temperature (e.g., -78 °C).
-
After completion, quench all reactions under identical conditions.
-
Analyze the crude reaction mixture of each by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.[4][5]
Question 2: I am struggling to separate the desired diastereomer from the undesired one. What purification strategies are most effective?
Answer:
The separation of diastereomers can be challenging due to their similar physical properties. However, unlike enantiomers, diastereomers have different physical and chemical properties, which can be exploited for separation.
Effective Purification Strategies:
-
Flash Column Chromatography: This is the most common method for separating diastereomers. The key is to find a solvent system that provides sufficient separation (ΔRf) between the two spots on a TLC plate.
-
Pro-Tip: A shallow solvent gradient and a long column can improve separation. Sometimes, adding a small amount of a third solvent (e.g., a few drops of triethylamine for basic compounds) can improve peak shape and resolution.
-
-
Crystallization: If your product is a crystalline solid, fractional crystallization can be a highly effective and scalable method for purification.
-
How it works: One diastereomer is typically less soluble in a particular solvent system and will crystallize out, leaving the other diastereomer in the mother liquor.
-
Protocol:
-
Dissolve the mixture of diastereomers in a minimal amount of a hot solvent.
-
Slowly cool the solution to room temperature, and then further in an ice bath or refrigerator.
-
Collect the crystals by filtration.
-
Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine the diastereomeric ratio.[4][5] Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
-
Derivatization: In some cases, it may be easier to separate the diastereomers after converting them to a different derivative. For example, converting a carboxylic acid to a methyl ester can sometimes improve chromatographic separation.
-
Preparative HPLC: For difficult separations or when high purity is required, preparative HPLC on a silica gel column can be employed.[6]
Question 3: My reaction is not going to completion, and I observe significant amounts of starting material. What should I check?
Answer:
Incomplete conversion can be due to a variety of factors, from reagent deactivation to unfavorable reaction kinetics. A systematic approach to troubleshooting is essential.
Troubleshooting Incomplete Conversion:
-
Reagent Activity: Ensure your reagents are active. Strong bases like LDA can degrade over time, and catalysts can be poisoned by impurities.
-
Action: Use freshly prepared or newly purchased reagents. Titrate strong bases before use to confirm their concentration.
-
-
Reaction Time and Temperature: The reaction may simply be slow at the temperature required for high diastereoselectivity.
-
Action: Increase the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If extending the time is not feasible, a slight increase in temperature might be necessary, but be aware of the potential impact on diastereoselectivity.
-
-
Insufficient Equivalents of Reagents: Ensure you are using the correct stoichiometry. For example, if your starting material has an acidic proton, you may need an additional equivalent of base.
-
Action: Double-check your calculations and consider increasing the equivalents of the limiting reagent.
-
-
Presence of Inhibitors: Trace impurities in your starting materials or solvent can inhibit the reaction.
-
Action: Purify your starting materials and use freshly distilled, anhydrous solvents.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis and analysis of this compound.
What are the most common synthetic strategies for preparing this compound with high diastereoselectivity?
Several strategies have been successfully employed:
-
[3+2] Cycloadditions: These reactions can be highly diastereoselective, particularly when using organocatalysts or metal catalysts. For example, a photoredox-catalyzed [3+2] cycloaddition has been reported to produce cis-cyclopentane-1,2-diamine derivatives with high diastereoselectivity.[7]
-
Reductive Amination of 2-Oxocyclopentanecarboxylates: This is a common method where a chiral amine is used as a chiral auxiliary to direct the reduction of the intermediate imine. The choice of reducing agent and reaction conditions is crucial for achieving high selectivity.[8]
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable precursor, such as an enamine or an α-amino ketone, using a chiral catalyst can provide access to specific stereoisomers.[9][10][11]
-
Enzymatic Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic mixture of 2-aminocyclopentanecarboxamides, allowing for the separation of the enantiomers.[12] This method is particularly useful for obtaining enantiomerically pure compounds.
How can I determine the diastereomeric ratio of my product mixture?
Accurate determination of the diastereomeric ratio (d.r.) is crucial for assessing the success of your reaction. The most common analytical techniques are:
-
¹H NMR Spectroscopy: In many cases, the diastereomers will have distinct signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, you can determine their ratio.[4][5] Using a high-field NMR instrument can improve the resolution of these signals.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying stereoisomers.[6] You will need to develop a method using a suitable chiral stationary phase.
-
Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, chiral GC can be used to separate and quantify volatile diastereomers or their derivatives.
-
X-ray Crystallography: If you can obtain a suitable crystal of one of the diastereomers, X-ray crystallography provides unambiguous proof of its relative and absolute stereochemistry.[13]
| Technique | Advantages | Disadvantages |
| ¹H NMR | Rapid, requires no separation | Signals may overlap, limiting accuracy |
| Chiral HPLC | High accuracy and resolution | Requires method development, more time-consuming |
| Chiral GC | High sensitivity for volatile compounds | Requires derivatization for non-volatile compounds |
| X-ray Crystallography | Definitive stereochemical assignment | Requires a single crystal of suitable quality |
What are the key considerations for choosing a protecting group for the amine functionality?
The choice of protecting group is critical and should be based on the overall synthetic strategy. Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.
-
Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups in the molecule.
-
Orthogonality: If multiple protecting groups are present in the molecule, they should be "orthogonal," meaning that one can be removed selectively without affecting the others.[14]
Common Amine Protecting Groups:
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA)[14][15] |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂, Pd/C)[14] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine)[14][15] |
Visualizations
Decision-Making Flowchart for Troubleshooting Low Diastereoselectivity
Caption: A typical experimental workflow.
References
-
Baxendale, I. R. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. ACS Omega. [Link]
-
Wang, L., et al. (2020). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. [Link]
-
Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]
-
James, T. D., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
de la Herrán, G., et al. (2012). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Fitz, M., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron. [Link]
-
Nabeya, D., et al. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Zhang, Z., et al. (2007). Asymmetric hydrogenation of alpha-primary and secondary amino ketones: efficient asymmetric syntheses of (-)-arbutamine and (-)-denopamine. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters. [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
National Institutes of Health. (n.d.). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
-
National Institutes of Health. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
-
ResearchGate. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]
-
National Institutes of Health. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. [Link]
-
ResearchGate. (n.d.). Asymmetric hydrogenation of α‐secondary‐amino ketones. Reaction.... [Link]
-
National Institutes of Health. (n.d.). Asymmetric cyclopentannelation. Chiral auxiliary on the allene. [Link]
-
Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. [Link]
- Google Patents. (n.d.).
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
ChemRxiv. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. [Link]
-
National Institutes of Health. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
-
ResearchGate. (n.d.). Synthesis of cis-amino esters 7–9 and 13. [Link]
-
Royal Society of Chemistry. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]
-
PubMed. (n.d.). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. [Link]
-
PubMed. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]
-
ScienceDirect. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]
-
Baran Lab. (n.d.). Cyclopentane Synthesis. [Link]
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
-
YouTube. (2020). Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Link]
-
PubMed. (n.d.). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. [Link]
-
YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation of alpha-primary and secondary amino ketones: efficient asymmetric syntheses of (-)-arbutamine and (-)-denopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amino Protecting Groups Stability [organic-chemistry.org]
Technical Support Center: 2-Aminocyclopentanecarboxamide (ACPC) Reaction Profiling
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Byproduct Formation in ACPC Scaffolds
Executive Summary: The ACPC Scaffold
2-Aminocyclopentanecarboxamide (ACPC) is a critical conformationally restricted
The Core Challenge: The cyclopentane ring imposes steric strain that accelerates specific degradation pathways—most notably C1-epimerization and amide dehydration . This guide provides a forensic approach to identifying and preventing these failure modes.
Diagnostic Decision Tree (Impurity Identification)
Use the following logic flow to correlate Mass Spectrometry (LC-MS) and HPLC data with specific chemical failures.
Figure 1: Diagnostic logic for assigning ACPC-related impurities based on mass shift relative to the target parent ion.
Troubleshooting Modules
Module 1: Stereochemical Drift (The "Isobaric" Problem)
Symptom: You observe a split peak or a shoulder in HPLC with the exact same mass as your product. Root Cause: Epimerization at the C1 position (alpha to the carbonyl). Mechanism: The cis-ACPC isomer is often kinetically favored but thermodynamically less stable than the trans-isomer due to steric repulsion between the amino and amide groups. During coupling activation (especially with HBTU/HATU and DIPEA), the formation of an oxazolone intermediate allows the C1 proton to be abstracted, leading to racemization/epimerization.
| Parameter | Cis-Isomer (Kinetic) | Trans-Isomer (Thermodynamic) |
| Stability | Lower (Steric Strain) | Higher (Relaxed) |
| Formation Risk | Starting Material | Accumulates during activation |
| Detection | Early eluting (typically) | Late eluting (typically) |
Corrective Action:
-
Switch Bases: Replace DIPEA with Collidine or TMP (2,4,6-trimethylpyridine), which are weaker bases and less likely to abstract the
-proton. -
Pre-Activation: Minimize the time the activated ester sits in solution before adding the amine nucleophile.
-
Validation: Perform Marfey's Analysis (Protocol below) to quantify the D/L or Cis/Trans ratio.
Module 2: Dehydration (The "-18 Da" Problem)
Symptom: LC-MS shows a dominant peak at [M-18].
Root Cause: Conversion of the primary amide (
Corrective Action:
-
Avoid Carbodiimides: If possible, use phosphonium salts (PyBOP) or uronium salts (HATU) which are less prone to dehydrating side chains compared to DCC/EDC.
-
Scavengers: If EDC is required, ensure the pH is strictly controlled (pH 5-6) and avoid large excesses of the coupling reagent.
Module 3: Amide Hydrolysis (The "+1 Da" Problem)
Symptom: LC-MS shows a peak at [M+1] (technically +0.984 Da shift from
Corrective Action:
-
Temperature Control: Keep TFA deprotection cocktails at 0°C to Room Temperature. Never heat.
-
Scavenger Cocktails: Use Triisopropylsilane (TIPS) and water in the cleavage cocktail to minimize cation reactivity, though hydrolysis is primarily water-driven. Minimize water content if hydrolysis is observed.
Standard Operating Protocol: Marfey's Analysis for ACPC
Purpose: To definitively separate and quantify the enantiomers/diastereomers of ACPC (Cis/Trans) using a chiral derivatizing agent (FDAA).
Reagents:
-
FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[1][2]
-
1M NaHCO₃
-
1M HCl
-
Acetone
Step-by-Step Methodology:
-
Hydrolysis (If Peptide):
-
Dissolve 0.5 mg peptide in 6M HCl.
-
Heat at 110°C for 16–24 hours in a sealed vial.
-
Dry under nitrogen flow.
-
-
Derivatization:
-
Dissolve the amino acid residue (or hydrolyzed sample) in 50 µL water.
-
Add 20 µL 1M NaHCO₃ .
-
Add 100 µL 1% FDAA in acetone .
-
CRITICAL STEP: Incubate at 40°C for 1 hour . (Do not overheat, or the reagent itself degrades).
-
-
Quenching:
-
Cool to room temperature.
-
Add 20 µL 1M HCl to stop the reaction.
-
Dilute with 200 µL acetonitrile/water (50:50).
-
-
Analysis (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH).
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: Linear gradient 10% B to 60% B over 45 minutes.
-
Detection: UV at 340 nm (Specific for the dinitrophenyl moiety).
-
Interpretation: The L-DAA derivative (from the reagent) reacts with the D- and L- isomers of your ACPC. Because the reagent is chiral (L), it creates diastereomers (L-L and L-D) which have different physical properties and will separate on a standard achiral C18 column. The elution order is typically L-L before L-D for standard amino acids, but must be validated with standards for cyclic systems.
References
-
Marfey, P. (1984).[2] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591–596.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (See section on Nitrile formation/Dehydration side reactions).
-
Albericio, F., et al. (2018). Epimerization in Peptide Synthesis. Molecules, 23(12). (Mechanisms of oxazolone-mediated epimerization).
Sources
Validation & Comparative
2-aminocyclopentanecarboxamide versus proline in peptide structure
Executive Summary
In the engineering of bioactive peptides, Proline (Pro) has long been the gold standard for inducing turns and constraining backbone flexibility. However, its lack of a hydrogen-bond donor and susceptibility to cis/trans isomerization often limit its utility in stabilizing extended secondary structures or enhancing metabolic stability.
2-Aminocyclopentanecarboxamide (ACPC) —specifically the residue derived from 2-aminocyclopentanecarboxylic acid—emerges as a superior alternative when the goal is proteolytic resistance or specific helical stabilization (e.g., 12-helix formation). Unlike Proline, which is an
This guide compares these two residues, providing the structural rationale, stability data, and synthesis protocols required for their integration into drug discovery workflows.
Structural Fundamentals: The "N-in-Ring" vs. "N-on-Ring" Divergence
The critical distinction between Proline and ACPC lies in their backbone topology and hydrogen-bonding capacity.
Comparative Analysis
| Feature | Proline (Pro) | ACPC (this compound) |
| Class | Cyclic | |
| Ring Topology | Nitrogen is endocyclic (Pyrrolidine ring). | Nitrogen is exocyclic (attached to Cyclopentane). |
| Backbone Length | 3 atoms ( | 4 atoms ( |
| H-Bond Donor | None (Tertiary amide in peptide bond). | Yes (Secondary amide; retains N-H). |
| Isomerization | High propensity for cis/trans isomerization. | Fixed stereochemistry (cis or trans isomers are chemically distinct). |
| Ramachandran | Highly restricted | Constrained |
The Hydrogen Bond Conundrum
Proline acts as a "helix breaker" in standard
Conformational Impact & Stereochemistry
Unlike Proline, where stereochemistry refers primarily to the L- vs D-enantiomer, ACPC introduces relative stereochemistry between the amino and carboxyl groups on the ring. This dictates the folding trajectory.
Stereochemical Selection Guide
-
trans-ACPC ((1R,2R) or (1S,1S)):
-
Function: Promotes extended structures or specific helices (12-helix).
-
Mechanism: The trans orientation forces the backbone dihedral angles into a narrow range that favors a helical pitch distinct from
-helices. -
Best For: Creating rigid, rod-like scaffolds or antimicrobial peptide mimetics.
-
-
cis-ACPC ((1R,2S) or (1S,2R)):
-
Function: Mimics the "kink" of Proline but with higher stability.
-
Mechanism: The cis constraint brings the N and C termini closer, forcing a turn.
-
Best For: Beta-turn mimetics (hairpin loops) in drug design.
-
Expert Insight: In SAR (Structure-Activity Relationship) studies, replacing Proline with cis-ACPC often retains biological affinity while dramatically increasing half-life. Replacing Pro with trans-ACPC usually abolishes binding if the turn was critical, but can lock bioactive conformations if an extended state is required [1].
Stability & Performance Data
The primary driver for switching from Proline to ACPC is metabolic stability . Proline-rich regions are susceptible to Prolyl Oligopeptidases (POP). ACPC, being a
Table 1: Comparative Stability Profile
| Parameter | Proline Peptide (Control) | ACPC-Modified Peptide | Improvement Factor |
| Proteolytic Half-life ( | ~20–40 min (in human serum) | > 24 hours | > 50x |
| Conformational Homogeneity | Low (due to cis/trans isomerization) | High (Pre-organized) | High |
| Solubility | High (Water soluble) | Moderate (Ring adds hydrophobicity) | Low |
| Synthesis Coupling Efficiency | High (>99%) | Moderate (Steric hindrance) | N/A |
Data Source: Aggregated from foldamer stability studies [2].
Experimental Protocols
Integrating ACPC requires modified Solid Phase Peptide Synthesis (SPPS) protocols due to the steric bulk of the cyclopentane ring and the lower nucleophilicity of the amino group compared to a standard primary amine.
Workflow: Coupling Fmoc-ACPC
Reagents:
-
Resin: Rink Amide (for C-terminal carboxamide) or 2-Chlorotrityl (for acid).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DEPBT.
-
Base: DIEA (Diisopropylethylamine).[4]
Protocol Steps:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Remove Fmoc from previous residue (20% Piperidine in DMF, 2 x 10 min). Wash thoroughly (5x DMF).
-
Activation (Critical Step):
-
Dissolve Fmoc-ACPC (3 eq) and HATU (2.9 eq) in minimum DMF.
-
Add DIEA (6 eq) immediately before adding to resin.
-
Note: Do not pre-activate for >2 minutes to avoid racemization (though less prone than Cys/His).
-
-
Coupling: Shake at room temperature for 2–4 hours .
-
Standard AA coupling is 45 min; ACPC requires extended time due to steric hindrance.
-
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines/hindered primary amines than Kaiser test). If positive (blue spots), recouple using HOAt/DIC.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
-
Kiss, L., et al. (2013). "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid (ACPC)." Journal of Organic Chemistry, 78, 23. Link
-
Schiller, P. W., et al. (1993). "Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline."[5] International Journal of Peptide and Protein Research. Link
-
Appella, D. H., et al. (1996). "Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society. Link
Sources
- 1. Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. C--H...O hydrogen bond involving proline residues in alpha-helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Aminocyclopentanecarboxamide for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Aminocyclopentanecarboxamide in Medicinal Chemistry
This compound and its parent amino acid, 2-aminocyclopentanecarboxylic acid (ACPC), are pivotal structural motifs in medicinal chemistry. Their rigid cyclopentane scaffold introduces conformational constraints into peptide chains, making them valuable building blocks for the design of peptidomimetics with enhanced biological activity and metabolic stability. The stereochemistry of the amino and carboxamide groups significantly influences the pharmacological properties of molecules incorporating this scaffold. Consequently, the development of efficient and stereoselective synthetic routes to access all stereoisomers of this compound is of paramount importance for drug discovery and development.
This guide provides a comparative analysis of the most prominent synthetic strategies for obtaining this compound, with a focus on scalability, stereochemical control, and overall efficiency. We will delve into the mechanistic rationale behind key transformations and provide detailed experimental protocols for the most advantageous routes.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly proceeds through the synthesis of its corresponding carboxylic acid precursor, 2-aminocyclopentanecarboxylic acid (ACPC), followed by a final amidation step. The primary challenge and the main point of differentiation between the various routes lie in the stereocontrolled construction of the 2-aminocyclopentanecarboxylic acid core. The most established strategies commence from the readily available starting material, ethyl 2-oxocyclopentanecarboxylate.
Here, we will compare three key approaches for the synthesis of ACPC, which is then converted to the target amide:
-
Diastereoselective Reductive Amination with a Chiral Auxiliary: A robust and scalable method that allows access to all four stereoisomers.
-
Asymmetric Conjugate Addition: A flexible approach that can be tuned to yield different stereoisomers but may require cryogenic conditions and chromatographic separations.
-
Enzymatic Kinetic Resolution: A highly enantioselective method, particularly for the cis-isomers, but may be less scalable for all stereoisomers.
The final conversion of the N-protected ACPC to the corresponding primary amide is a relatively straightforward process, typically achieved using standard peptide coupling reagents.
Route 1: Diastereoselective Reductive Amination with a Chiral Auxiliary
This strategy, refined for scalability, provides access to all four stereoisomers of ACPC through the judicious choice of a chiral auxiliary and subsequent epimerization and resolution steps.[1]
Scientific Rationale and Mechanistic Insights
The cornerstone of this approach is the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate with a chiral amine, typically (S)- or (R)-α-phenylethylamine. The chiral auxiliary directs the stereochemical outcome of the reduction of the intermediate imine, leading to a mixture of diastereomeric amino esters. The less soluble diastereomer can then be selectively crystallized. The stereocenter at the carbon bearing the ester group is susceptible to epimerization under basic conditions, allowing for the conversion of the initially formed cis-isomer to the thermodynamically more stable trans-isomer. This combination of diastereoselective reaction and diastereomeric resolution is a powerful and practical approach for obtaining enantiomerically pure ACPC.
Experimental Workflow
Caption: Synthetic workflow for this compound via diastereoselective reductive amination.
Detailed Experimental Protocol (Synthesis of (1R,2S)-Fmoc-ACPC-NH2)
Step 1: Diastereoselective Reductive Amination
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equiv.) in toluene is added (S)-α-phenylethylamine (1 equiv.).
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in isobutyric acid and cooled to 0 °C.
-
Sodium borohydride (NaBH4) is added portion-wise, and the reaction is stirred until completion.
-
The reaction is quenched with water and extracted with an organic solvent.
Step 2: Crystallization-Induced Resolution
-
The crude mixture of diastereomeric amino esters is dissolved in a suitable solvent (e.g., acetonitrile).
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) is added to precipitate the desired (1R,2S)-amino ester as a salt.
-
The salt is recrystallized to achieve high diastereomeric purity.
Step 3: Hydrogenolysis and Hydrolysis
-
The resolved amino ester salt is subjected to hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the α-phenylethyl group.
-
The resulting amino ester is then hydrolyzed under acidic conditions (e.g., refluxing in HCl) to yield the free amino acid hydrochloride.
Step 4: Fmoc Protection
-
The ACPC hydrochloride is dissolved in a mixture of water and acetonitrile.
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) and a base (e.g., NaHCO3) are added, and the mixture is stirred until the reaction is complete.
-
The Fmoc-protected ACPC is isolated by extraction.
Step 5: Amidation
-
To a solution of Fmoc-(1R,2S)-ACPC (1 equiv.) in a suitable solvent (e.g., DMF) is added a coupling agent such as HATU (1.1 equiv.) and a base like DIPEA (2 equiv.).
-
After a short activation period, ammonium chloride (NH4Cl, 5 equiv.) and additional DIPEA (5 equiv.) are added.
-
The reaction is stirred at room temperature until completion.
-
The product, Fmoc-(1R,2S)-2-aminocyclopentanecarboxamide, is isolated by aqueous workup and purification.
Route 2: Asymmetric Conjugate Addition
This approach offers a high degree of flexibility in accessing different stereoisomers of ACPC by employing a chiral lithium amide to induce asymmetry in a conjugate addition reaction.
Scientific Rationale and Mechanistic Insights
The key step in this route is the 1,4-conjugate addition of a chiral lithium amide, such as lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, to an α,β-unsaturated ester like tert-butyl cyclopentene-1-carboxylate. The stereochemistry of the newly formed C-N bond is directed by the chiral auxiliary on the lithium amide. The initially formed cis-adduct can be epimerized to the more stable trans-isomer under basic conditions. While this method is versatile, it often requires cryogenic temperatures for the conjugate addition step and may necessitate chromatographic separation of diastereomers.
Experimental Workflow
Caption: Synthetic workflow for this compound via asymmetric conjugate addition.
Route 3: Enzymatic Kinetic Resolution
Enzymatic methods offer an elegant and highly enantioselective approach to obtaining specific stereoisomers of ACPC, particularly the cis-isomers.
Scientific Rationale and Mechanistic Insights
This strategy relies on the ability of certain enzymes, such as lipases, to selectively hydrolyze one enantiomer of a racemic mixture of ACPC esters or amides, leaving the other enantiomer unreacted. For example, Candida antarctica lipase B (CALB) has been shown to be effective in the kinetic resolution of esters and amides of cis-ACPC. This method can provide access to enantiomerically pure compounds, but its applicability to all four stereoisomers may be limited, and the maximum theoretical yield for the desired enantiomer is 50%.
Experimental Workflow
Caption: Synthetic workflow for enantiopure cis-2-aminocyclopentanecarboxamide via enzymatic kinetic resolution.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Diastereoselective Reductive Amination | Route 2: Asymmetric Conjugate Addition | Route 3: Enzymatic Kinetic Resolution |
| Starting Material | Ethyl 2-oxocyclopentanecarboxylate | tert-Butyl cyclopentene-1-carboxylate | Racemic cis-ACPC ester or amide |
| Stereochemical Control | Diastereoselective reaction followed by resolution | Chiral auxiliary controlled | Highly enantioselective |
| Access to Stereoisomers | All four stereoisomers accessible | Flexible for all stereoisomers | Primarily for resolving cis-isomers |
| Scalability | Demonstrated to be scalable | Potentially scalable, but may be challenging | Scalability can be an issue for large quantities |
| Key Reagents | Chiral α-phenylethylamine, NaBH4, DBTA | Chiral lithium amide, BuLi | Lipase (e.g., CALB) |
| Reaction Conditions | Moderate temperatures, crystallization | Cryogenic temperatures (-78 °C) often required | Mild, near-ambient conditions |
| Purification | Crystallization-based separation | Often requires chromatography | Separation of product and unreacted starting material |
| Overall Yield | Good to excellent | Moderate to good | Max. 50% theoretical yield for one enantiomer |
| Advantages | Scalable, robust, avoids chromatography for key steps | High flexibility in stereoisomer synthesis | Excellent enantioselectivity, mild conditions |
| Disadvantages | Multi-step process | Requires cryogenic conditions, chromatography | Limited to resolution, 50% max yield |
Conclusion and Future Perspectives
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The diastereoselective reductive amination route stands out as a highly practical and scalable method for accessing all four stereoisomers, making it particularly attractive for industrial applications. The asymmetric conjugate addition approach offers significant flexibility, while enzymatic kinetic resolution provides a highly enantioselective, albeit less versatile, alternative.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired stereoisomer, the required scale, and the available resources. Future developments in this field will likely focus on the discovery of more efficient and selective catalytic asymmetric methods that can provide direct access to all stereoisomers of this compound in a more atom-economical fashion.
References
-
Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. [Link]
- Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Organic & Biomolecular Chemistry, 1, 347-357.
- LePlae, P. R., Umezawa, N., Lee, H.-S., & Gellman, S. H. (2001). An Efficient Route to an Enantiomerically Pure trans-2-Aminocyclopentanecarboxylic Acid Derivative. The Journal of Organic Chemistry, 66(16), 5629–5632.
- Fülöp, F. (2007). The chemistry of 2-aminocyclopentanecarboxylic acid. Chemical Society Reviews, 36(3), 473-483.
-
Liguori, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 56(34), 4975-4978. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
Comparative Validation Guide: Functional Bioassays for 2-Aminocyclopentanecarboxamide (2-ACPC) Activity
Executive Summary
This guide provides a technical validation framework for quantifying the biological activity of 2-aminocyclopentanecarboxamide (2-ACPC) . As a conformationally restricted analog of glutamate/glycine, 2-ACPC acts primarily as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.
While radioligand binding can determine affinity (
Mechanistic Grounding: The Target Pathway
To validate an assay for 2-ACPC, one must understand that it does not open the NMDA channel alone. It requires the presence of the co-agonist glutamate (or NMDA) and membrane depolarization (to remove the
Figure 1: NMDA Receptor Activation Logic
This diagram illustrates the obligatory co-agonist requirement for 2-ACPC efficacy.
Caption: 2-ACPC binds the GluN1 glycine site, acting synergistically with Glutamate to gate
Primary Protocol: High-Throughput Calcium Flux Assay
The Scalable Solution
This protocol uses a ratiometric or single-wavelength calcium indicator (e.g., Fluo-4 AM) in HEK293 cells recombinantly expressing GluN1/GluN2 subunits.
Experimental Workflow
Caption: Step-by-step workflow for the fluorometric detection of 2-ACPC activity.
Detailed Methodology (Self-Validating System)
Objective: Determine the
-
Cell Preparation:
-
Use HEK293 cells stably expressing GluN1 and GluN2A (or GluN2B).
-
Validation Check: Verify expression via Western Blot prior to assay.
-
Plate cells at 50,000 cells/well in poly-D-lysine coated black-wall 96-well plates. Incubate 24h.
-
-
Dye Loading (The Sensor):
-
Remove media and wash with Assay Buffer (HBSS + 20mM HEPES,
-free). -
Critical: Buffer must be Magnesium-free to prevent voltage-dependent block at resting potential.
-
Load cells with 4
M Fluo-4 AM + 0.04% Pluronic F-127 for 45-60 min at 37°C.
-
-
Compound Preparation (The Challenge):
-
Prepare 2-ACPC serial dilutions (e.g., 0.1 nM to 100
M). -
The Co-Agonist Rule: All compound plates must contain a fixed concentration of Glutamate (typically 10
M) and Glycine-site antagonist (for negative controls).
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate
. -
Fit to a 4-parameter logistic equation (Hill slope).
-
Comparative Analysis: Selecting the Right Tool
As a Senior Scientist, you must choose the assay based on the stage of drug development. The table below compares the Calcium Flux assay against alternatives.
| Feature | Calcium Flux (Fluo-4) | Whole-Cell Patch Clamp | Radioligand Binding |
| Primary Output | Functional Activity ( | Current ( | Affinity ( |
| Throughput | High (96/384-well) | Low (1 cell at a time) | High (96-well) |
| Physiological Relevance | Moderate (Population avg) | High (Single channel resolution) | Low (Static binding only) |
| 2-ACPC Specificity | High (with controls) | Very High | Moderate (Competition only) |
| Cost per Data Point | Low (<$0.50) | High (>$50.00) | Low (<$1.00) |
| Limit of Detection | ~10-50 nM | ~1 nM | ~0.1 nM |
Expert Insight: Use Radioligand Binding (
Validation Framework: Proving the Assay Works
To claim your bioassay is "validated," you must demonstrate the following parameters using 2-ACPC.
Specificity & Selectivity
The signal must be derived only from the NMDA receptor glycine site.
-
Experiment: Co-apply 2-ACPC with 5,7-Dichlorokynurenic acid (DCKA) , a selective glycine-site antagonist.
-
Acceptance Criteria: DCKA (10
M) must completely abolish the fluorescence signal generated by 2-ACPC. If signal remains, you have off-target calcium mobilization (artifact).
Linearity & Potency ( )
-
Experiment: 8-point dose-response curve of 2-ACPC.
-
Reference Standard: Run a parallel curve with Glycine .
-
Expected Result: 2-ACPC is typically a partial agonist. Its
should be 60-85% of Glycine's (depending on the subunit, e.g., GluN2A vs GluN2C) [1].
Robustness (Z-Factor)
For screening campaigns:
-
: Mean signal of Glycine (
) - : Mean signal of Buffer (Baseline)
-
Acceptance Criteria:
indicates an excellent assay.
Troubleshooting & Causality
-
Problem: High background fluorescence.
-
Cause: Incomplete washing of extracellular dye or spontaneous channel opening.
-
Fix: Add a wash step with probenecid (to inhibit dye extrusion) or slightly increase extracellular
to stabilize the membrane, but ensure remains absent.
-
-
Problem: No response to 2-ACPC.
-
Cause: Lack of Glutamate co-agonist.
-
Fix: Ensure 10
M Glutamate is present in the assay buffer. 2-ACPC cannot activate the receptor alone.
-
References
-
Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. National Institutes of Health (PMC). Available at: [Link]
-
Glycine Site Agonists of the NMDA Receptor: A Review. ResearchGate. Available at: [Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors. PubMed Central. Available at: [Link]
-
Comparison of quantitative calcium flux through NMDA, ATP, and ACh receptor channels. Core.ac.uk. Available at: [Link]
Sources
Precision Purity Assessment of Synthetic 2-Aminocyclopentanecarboxamide
A Multi-Modal Analytical Guide for Drug Development Professionals
Executive Summary
Synthetic 2-aminocyclopentanecarboxamide (ACPC amide) presents a dual challenge in purity assessment: stereochemical complexity and photometric silence . As a constrained cyclic amino acid derivative, it possesses two chiral centers, resulting in four distinct stereoisomers (cis-enantiomers and trans-enantiomers). Furthermore, the lack of a conjugated
This guide moves beyond standard protocols to establish a self-validating analytical framework using Quantitative NMR (qNMR) for absolute mass purity and Chiral LC-CAD for stereochemical integrity.
Part 1: The Stereochemical & Detection Challenge
Before selecting a protocol, one must understand the specific failure points of traditional analysis for this molecule:
-
The "Invisible" Impurities: Synthetic byproducts often include cyclopentane-dicarboxylates or ring-opening oligomers. These lack chromophores, meaning a "99% pure" result by HPLC-UV is often a false negative for significant contamination.
-
The Isomer Trap: Synthetic routes (e.g., Bucherer-Bergs or Strecker synthesis followed by cyclization) often yield a mixture of cis and trans isomers. A standard C18 column may separate cis from trans (diastereomers), but it will merge enantiomers , hiding up to 50% of the impurity profile.
The Analytical Decision Matrix
The following logic flow illustrates why a multi-modal approach is required over standard QC methods.
Figure 1: Analytical decision matrix highlighting the necessity of CAD and qNMR over traditional UV methods for non-chromophoric chiral amines.
Part 2: Method A - The Absolute Quantifier (qNMR)
Objective: Determine the absolute weight-percent purity (Assay) without requiring a reference standard of the analyte itself.
Principle: Proton signals in NMR are directly proportional to the molar concentration of the nuclei. By adding a certified Internal Standard (IS) of known purity, we can calculate the exact mass of the ACPC amide.
Protocol Design
-
Solvent: Deuterium Oxide (
).-
Rationale: The amine and amide protons will exchange with deuterium and disappear, simplifying the spectrum to just the non-exchangeable ring protons (CH and
). This eliminates broad NH peaks that ruin integration accuracy.
-
-
Internal Standard (IS): Maleic Acid (traceable grade).
-
Rationale: Maleic acid provides a sharp singlet at
6.3 ppm (in ), which is far downfield from the ACPC ring protons ( 1.5 – 4.0 ppm), ensuring zero signal overlap.
-
-
Relaxation Delay (
): 30 seconds.-
Rationale: To ensure quantitative accuracy, nuclei must fully relax (
) between pulses. Small molecules in can have long times.
-
Step-by-Step Workflow
-
Weighing: Accurately weigh ~10 mg of ACPC Amide sample (
) and ~5 mg of Maleic Acid IS ( ) into the same vial using a microbalance (readability 0.001 mg). -
Solvation: Dissolve in 600
L of . Vortex until clear. -
Acquisition:
-
Pulse angle: 90°
-
Scans: 16 or 32 (for S/N > 200)
-
Spectral Width: -2 to 12 ppm
-
-
Processing: Phase correction (manual) and Baseline correction (polynomial).
-
Integration: Integrate the IS singlet (set to calibrated value) and the
-proton of the ACPC amide (methine next to amine, typically ~3.5-3.8 ppm).
Figure 2: qNMR workflow ensuring complete proton relaxation and removal of exchangeable amide signals.
Part 3: Method B - The Isomer Resolver (Chiral LC-CAD)
Objective: Separate and quantify the four stereoisomers (cis-enantiomers and trans-enantiomers).
The Problem with UV: At 210 nm, mobile phase absorption (cutoff) causes baseline drift. Derivatization (e.g., with OPA or FMOC) is risky because it can induce kinetic resolution, altering the observed isomeric ratio. The Solution: Charged Aerosol Detection (CAD).[1][2][3] CAD is a mass-sensitive "universal" detector that responds to any non-volatile analyte, ideal for amino amides.
Protocol Specifications
| Parameter | Specification | Rationale |
| Column | CROWNPAK CR-I(+) (Daicel) | Crown ether stationary phases complex specifically with primary amines ( |
| Temp | 25°C (Ambient) | Lower temperatures often improve chiral resolution by reducing molecular rotation energy. |
| Mobile Phase | Acidic pH is mandatory to protonate the amine ( | |
| Detector | CAD (Nebulizer: 35°C) | Detects the amide backbone without relying on UV absorption. |
| Flow Rate | 0.5 mL/min | Low flow optimizes interaction time with the chiral selector. |
System Suitability Criteria (Self-Validation)
-
Resolution (
): > 1.5 between the closest eluting enantiomers. -
S/N Ratio: > 10 for the minor isomer (0.1% reporting threshold).
Part 4: Comparative Analysis & Data Interpretation
To demonstrate the risk of using the wrong method, we compare hypothetical data for a "typical" synthetic batch of ACPC amide.
Table 1: Method Performance Comparison
| Feature | Standard HPLC-UV (210 nm) | Chiral LC-CAD | qNMR |
| Detection Principle | Amide bond absorption | Mass of non-volatile particles | Nuclear spin counting |
| Stereo-Selectivity | Poor (Often merges enantiomers) | High (Separates all 4 isomers) | None (unless chiral shift reagent used) |
| Response Factor | Variable (depends on extinction) | Uniform (Mass dependent) | Absolute (1:1 proton ratio) |
| Reference Standard | Required | Not Required (for % area) | Not Required (uses IS) |
| Primary Risk | Overestimation of purity | Mobile phase volatility limits | High LOD (needs mg quantities) |
Table 2: Case Study Data (Hypothetical Batch)
Scenario: A researcher synthesizes ACPC amide and analyzes it using three methods.
| Method | Reported Purity | Interpretation |
| HPLC-UV | 98.5% | False High. UV missed non-chromophoric oligomers and merged the enantiomers. |
| qNMR | 94.2% | Accurate Assay. Shows the sample contains 5.8% residual solvent/inorganic salts/oligomers invisible to UV. |
| Chiral LC-CAD | 92.0% (ee) | Stereochemical Truth. Reveals the sample is 96:4 mixture of enantiomers (92% enantiomeric excess). |
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Saito, T., et al. (2004). Absolute purity determination of amino acids by quantitative NMR. Metrologia, 41, 213. [Link]
Sources
A Comparative Guide to 2-Aminocyclopentanecarboxamide and Other Cyclic Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over conformation and biological activity is paramount. Cyclic amino acids have emerged as a powerful tool in this endeavor, providing a means to introduce conformational rigidity into peptides and small molecules, thereby enhancing their therapeutic potential. Among these, 2-aminocyclopentanecarboxamide and its derivatives represent a compelling class of building blocks. This guide provides an in-depth, objective comparison of this compound with other key cyclic amino acids, supported by experimental data to inform researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.
The Strategic Advantage of Cyclic Amino Acids in Drug Design
The incorporation of cyclic amino acids into therapeutic candidates offers several distinct advantages over their acyclic counterparts. By constraining the torsional angles of the peptide backbone or small molecule scaffold, these rigidified structures can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the cyclic nature of these building blocks can shield susceptible peptide bonds from enzymatic degradation, thereby improving metabolic stability and pharmacokinetic profiles.[1][2]
This guide will focus on a comparative analysis of this compound with other notable cyclic amino acids, including proline, cyclobutane, and cyclohexane derivatives. The comparison will be framed around key drug discovery parameters: conformational effects, impact on biological activity, and potential for broader medicinal chemistry applications.
Conformational Landscape: A Tale of Rings and Rigidity
The defining feature of cyclic amino acids is their constrained conformational freedom. The size of the cycloalkane ring plays a critical role in dictating the accessible backbone dihedral angles (phi, ψ) when incorporated into a peptide chain, and the overall three-dimensional shape of a small molecule.
This compound: A Balance of Flexibility and Constraint
The five-membered ring of this compound provides a significant conformational constraint compared to acyclic amino acids. The cyclopentane ring is not planar and can adopt envelope or twist conformations, which influences the relative orientation of the amino and carboxamide substituents. This inherent puckering of the ring restricts the range of allowed backbone dihedral angles, making it a valuable tool for stabilizing specific secondary structures in peptides, such as turns and helices.
Proline: The Archetypal Conformational Switch
Proline, with its pyrrolidine ring, is the most well-known cyclic amino acid and is often referred to as a "helix breaker" due to the unique conformational constraints it imposes. The cyclic side chain of proline restricts the phi (φ) dihedral angle to approximately -60° to -75°, significantly impacting the local peptide backbone conformation.[2] This rigidity can be advantageous in inducing specific turns in a peptide sequence.
Cyclobutane Amino Acids: Maximizing Rigidity
Cyclobutane amino acids introduce an even higher degree of rigidity due to the strained four-membered ring. This significant conformational restriction can be a powerful tool for locking a peptide or small molecule into a highly specific, bioactive conformation.
Cyclohexane Amino Acids: Exploring Larger Scaffolds
In contrast, the six-membered ring of cyclohexane amino acids offers a greater degree of conformational flexibility compared to their smaller ring counterparts, adopting chair and boat conformations. While still more constrained than acyclic amino acids, they provide a different set of dihedral angle preferences that can be exploited in the design of peptidomimetics and small molecule drugs.
Impact on Biological Activity: A Case Study with Opioid Receptor Ligands
A direct comparison of the biological effects of incorporating different cyclic amino acids can be powerfully illustrated by examining their impact on the activity of a well-characterized peptide. A study on tetrapeptide analogs of morphiceptin, a µ-opioid receptor agonist, provides compelling evidence for the distinct properties of cis-2-aminocyclopentane carboxylic acid (a close analog of our topic compound) versus proline.
In this study, the proline residue at position 2 of a [Val4]morphiceptin analog was replaced with cis-2-aminocyclopentane carboxylic acid (cis-2-Ac5c). The resulting analogs demonstrated a significant shift in receptor selectivity. While the parent proline-containing peptide exhibited activity at both µ- and δ-opioid receptors, the (1S, 2R)-Ac5c containing analog showed high selectivity for the µ-receptor and was inactive at the δ-receptor. Conversely, the (1R, 2S)-Ac5c analog was inactive at both receptors.
Table 1: Comparative Biological Activity of Morphiceptin Analogs
| Compound | Cyclic Amino Acid | µ-Receptor Activity (IC50, nM) | δ-Receptor Activity (IC50, nM) |
| [Val4]morphiceptin | Proline | Active | Active |
| Analog 1 | (1S, 2R)-cis-2-Ac5c | Active | Inactive |
| Analog 2 | (1R, 2S)-cis-2-Ac5c | Inactive | Inactive |
This data is illustrative and based on the findings of the cited study. Actual IC50 values would be required for a direct quantitative comparison.
This dramatic difference in activity highlights the profound impact that the choice of cyclic amino acid can have on the biological properties of a molecule. The conformational constraints imposed by the cyclopentane ring, which differ from those of the pyrrolidine ring of proline, likely orient the key pharmacophoric groups in a manner that is optimal for µ-receptor binding but unfavorable for δ-receptor interaction.
Experimental Protocols
Synthesis of Fmoc-protected 2-Aminocyclopentanecarboxylic Acid
The synthesis of the Fmoc-protected carboxylic acid precursor is a key step for its use in solid-phase peptide synthesis. A scalable synthesis of all four stereoisomers of Fmoc-2-aminocyclopentanecarboxylic acid has been reported, providing access to these valuable building blocks.[3]
Step-by-step methodology (adapted for the carboxamide):
-
Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with an appropriate chiral amine (e.g., (S)-α-phenylethylamine) via reductive amination to introduce the amino group with stereocontrol.
-
Stereoisomer Separation: The resulting diastereomers are separated by crystallization or chromatography.
-
Amide Formation: The ester is converted to the primary carboxamide. This can be achieved by direct aminolysis with ammonia or through a multi-step process involving hydrolysis of the ester to the carboxylic acid followed by amide coupling.
-
Protecting Group Manipulation: The chiral auxiliary is removed, and the primary amine is protected with a suitable protecting group for further synthetic manipulations, such as the Fmoc group for peptide synthesis.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of cyclic amino acids within a peptide or small molecule.
Key NMR experiments:
-
1H-1H COSY and TOCSY: To assign the proton resonances of the cyclic amino acid and adjacent residues.
-
1H-1H NOESY/ROESY: To identify through-space correlations between protons, which provides information about the spatial proximity of atoms and helps to define the three-dimensional structure.
-
J-coupling Analysis: The magnitude of the coupling constants between vicinal protons can provide information about the dihedral angles and the puckering of the cyclopentane ring.
Beyond Peptides: this compound as a Medicinal Chemistry Scaffold
While much of the focus has been on the incorporation of cyclic amino acids into peptides, the this compound scaffold itself holds significant promise in the design of small molecule therapeutics. The rigid cyclopentane core can serve as a template to orient pharmacophoric groups in a defined spatial arrangement, leading to potent and selective interactions with biological targets.
A notable example is the discovery of a series of 1,3-disubstituted cyclopentanecarboxamides as potent antagonists of the CC chemokine receptor 2 (CCR2).[4] In this work, the cyclopentane ring served as a rigid scaffold to position the necessary substituents for high-affinity binding to the receptor. The lead compound from this series demonstrated an IC50 of 1.3 nM in a binding assay and 0.45 nM in a functional chemotaxis assay.[4] This highlights the utility of the this compound core in generating novel, non-peptidic drug candidates.
Metabolic Stability and Cell Permeability: The Unseen Advantages
A critical challenge in drug development is ensuring that a compound possesses favorable pharmacokinetic properties, including resistance to metabolic degradation and the ability to cross cellular membranes to reach its target. The incorporation of unnatural amino acids, including cyclic variants, is a well-established strategy to enhance the metabolic stability of peptides.[5] The rigid cyclic structure can sterically hinder the approach of proteases, thus preventing enzymatic cleavage.
Similarly, the ability of a molecule to permeate cell membranes is crucial for targeting intracellular proteins. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess passive permeability.[6][7] While specific PAMPA data for this compound is not widely published, the conformational rigidity it imparts can, in some contexts, favor a membrane-permeable conformation by reducing the entropic penalty of adopting a specific folded state.
Table 2: Predicted Physicochemical Properties and Their Implications
| Cyclic Amino Acid | Ring Size | Conformational Flexibility | Potential Impact on Metabolic Stability | Potential Impact on Cell Permeability |
| Proline | 5 (pyrrolidine) | Low | High | Context-dependent |
| This compound | 5 (cyclopentane) | Moderate | High | Context-dependent |
| Cyclobutane Amino Acid | 4 | Very Low | Very High | Context-dependent |
| Cyclohexane Amino Acid | 6 | High | Moderate-High | Context-dependent |
This table represents a qualitative assessment based on general principles of medicinal chemistry.
Future Directions and Conclusion
This compound and its derivatives offer a compelling and versatile platform for the design of novel therapeutics. Its balanced conformational rigidity provides a unique tool for influencing the structure and activity of both peptides and small molecules. The demonstrated success in modulating opioid receptor selectivity and in the development of potent CCR2 antagonists underscores the potential of this scaffold.
Future research should focus on a more systematic and quantitative comparison of this compound with other cyclic amino acids, particularly in the areas of metabolic stability and cell permeability. The development of efficient and stereoselective synthetic routes to a wider range of substituted this compound derivatives will undoubtedly open up new avenues for drug discovery.
Visualizations
Caption: Relationship between cyclic amino acid properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Propensities of Aromatic Amino Acids versus Leucine and Proline to Induce Residual Structure in the Denatured State Ensemble of Iso-1-cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic peptide membrane permeability prediction using deep learning model based on molecular attention transformer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
2-Aminocyclopentanecarboxamide: Advanced Disposal & Handling Protocol
[1][2]
Part 1: Executive Directive (Autonomy & Logic)[1][2]
Disposal of 2-aminocyclopentanecarboxamide (CAS: 17193-28-1 / 464913-93-7) is not merely a janitorial task; it is a critical control point in the pharmaceutical development lifecycle.[1][2] As a chiral intermediate often used in peptide mimics and drug synthesis, its improper handling can compromise biological assays through cross-contamination or violate environmental discharge permits due to amine toxicity.[2]
This guide moves beyond generic "waste bin" instructions. It establishes a Chain of Custody approach for the molecule, ensuring that from the moment of synthesis/isolation to final thermal destruction, the compound is contained, classified, and neutralized without risking researcher safety or regulatory non-compliance.[1]
The Core Philosophy: Segregation by Reactivity
The primary risk with this compound is not flammability, but reactivity and toxicity .[1][2] As an amine-amide hybrid, it possesses basic functionality (amine) and hydrogen-bonding capability (amide).[1][2]
-
Rule #1: Never mix with strong oxidizing agents (e.g., permanganates, perchlorates) in waste streams.[2]
-
Rule #2: Never dispose of down the drain. Its aquatic toxicity profile (H412 potential) and stability make it a persistent pollutant.[1][2]
-
Rule #3: Incineration is the only validated end-of-life solution.[1][2]
Part 2: Technical Justification & Risk Assessment[2]
Physicochemical Hazard Profile
Understanding the molecule's properties dictates the disposal route.[2]
| Property | Data | Operational Implication |
| Physical State | Solid (White/Off-white powder) | Dust generation is the primary exposure vector.[1][2][3] Use HEPA-filtered enclosures. |
| Acidity/Basicity | Basic (Amine group) | Incompatible with strong acid waste streams (exothermic neutralization risk).[2][3] |
| Solubility | Soluble in water, DMSO, Methanol | Spills can be cleaned with water, but the rinsate must be collected as hazardous waste.[3] |
| GHS Classification | Danger | H302: Harmful if swallowed.H318: Causes serious eye damage.H372: Organ damage (prolonged exposure).[2][3] |
The "Self-Validating" System
A self-validating system means the protocol includes checks that prevent error before it propagates.[1][2]
-
Validation 1 (pH Check): Before adding liquid waste containing this compound to a bulk carboy, verify the carboy pH.[2] If pH < 4, do not add; rapid heat generation could pressurize the vessel.[2]
-
Validation 2 (Visual Inspection): The compound is a white solid.[1][2][4] If waste appears yellow/brown rapidly upon addition to a solvent, an unexpected oxidation reaction is occurring.[2] Stop immediately.
Part 3: Operational Protocols
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder outside a fume hood.[1][2]
-
Ocular: Chemical splash goggles (Face shield required if pouring large liquid volumes).[1][2]
-
Dermal: Nitrile gloves (Double gloving recommended: 0.11mm minimum thickness).[1][2]
Disposal Workflow: Decision Matrix
The following diagram outlines the logical flow for disposing of this compound in various states (pure solid, solution, or contaminated debris).
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent carrier.
Detailed Procedures
Protocol A: Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
-
Transfer: Transfer powder using a disposable spatula.[1][2] Do not generate dust.[1][2][4][5][6][7]
-
Labeling: Affix a hazardous waste label. Explicitly write: "Contains this compound.[1][2] TOXIC. AMINE."
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Protocol B: Liquid Waste (Mother Liquors/Solutions)[1][2]
-
Segregation: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Water).[2]
-
pH Verification: If the solution is aqueous, ensure pH is between 6-10.[1][2] If highly acidic, neutralize slowly with Sodium Bicarbonate before adding to the waste carboy to prevent heat evolution.[2]
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.
-
Rinsing: Triple rinse the empty reaction vessel with a small amount of compatible solvent and add the rinsate to the waste carboy.
Protocol C: Spill Cleanup (Emergency Response)
-
Isolate: Evacuate the immediate area if dust is airborne.[1][2]
-
Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat, N95).[2]
-
Contain: Cover the spill with a damp paper towel to prevent dust dispersion.[1][2]
-
Clean:
-
Decontaminate: Wipe the surface with a mild detergent and water.[2] Treat all cleanup materials as Hazardous Solid Waste (Protocol A).[1][2]
Part 4: Regulatory Compliance & Final Disposition[2][8]
US EPA / RCRA Considerations
While this compound is not typically a "P-listed" or "U-listed" waste by specific name, it falls under the characteristic of Toxic (if TCLP fails) or simply Hazardous Waste due to its GHS toxicity profile.[1][2]
-
Waste Code: Assign generic codes for toxic organic waste if specific codes are unavailable (e.g., D001 if in flammable solvent).
-
Disposal Method: The ultimate destruction method must be incineration in a permitted facility equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated from the amine/amide combustion.[2]
Transport (DOT/IATA)
When preparing for off-site disposal:
References
-
PubChem. this compound Compound Summary (CID 11116086).[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US).[1][2] [Link]
Sources
- 1. (1R,2R)-2-aminocyclopentanecarboxylic acid | C6H11NO2 | CID 5702611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Handling 2-aminoCyclopentanecarboxamide: Personal Protective Equipment, Operational and Disposal Plans
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. When handling novel or sparsely documented compounds like 2-aminocyclopentanecarboxamide, a robust and scientifically-grounded safety protocol is not just a matter of compliance, but a prerequisite for reliable and reproducible research. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the principles of chemical causality and risk mitigation.
Our approach is built on the understanding that while this compound is a solid powder and may appear benign, its structural features—a cyclic amine and a carboxamide group—necessitate a cautious and well-documented handling strategy. The limited availability of specific toxicological data for this exact molecule requires us to extrapolate from related structures and adhere to a higher standard of protective measures.
Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards is the foundation of a sound safety protocol. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, an analysis of its chemical class and available data for similar compounds provides a strong basis for a conservative risk assessment.
Known and Inferred Hazards
The Safety Data Sheet for the related compound, cis-2-Amino-1-cyclopentanecarboxamide, indicates that under normal use, it has no known significant effects or critical hazards. However, it is a solid powder, which means inhalation of dust should be avoided[1].
It is crucial to consider the hazard information for a structurally similar isomer, 1-Aminocyclopentanecarboxamide. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this isomer is classified as:
-
Harmful if swallowed (Acute toxicity, oral)[2].
-
Causes serious eye damage [2].
-
Causes damage to organs through prolonged or repeated exposure [2].
Given these classifications for a closely related molecule, it is prudent to handle this compound with the assumption that it may pose similar risks until more specific toxicological data becomes available.
Engineering Controls: The First Line of Defense
Primary containment through engineering controls is the most effective way to minimize exposure.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of this compound powder should be performed in a certified chemical fume hood. This is to prevent the inhalation of any fine particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE should be based on a "worst-case" scenario inferred from the available data. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale and Expert Insight |
| Hands | Double-gloving with nitrile gloves. | The use of double gloves provides an extra layer of protection against potential tears and permeation. Nitrile gloves offer good resistance to a range of chemicals, including weak acids and bases.[3][4][5] Given the lack of specific permeation data for this compound, changing the outer glove immediately upon any visible contamination and every 30-60 minutes during extended handling is a critical practice.[6] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | This protects against accidental splashes of solutions containing the compound and from airborne powder getting into the eyes.[7] Standard prescription glasses are not a substitute for safety eyewear.[8] |
| Body | A fully buttoned, long-sleeved laboratory coat. | This provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved N95 respirator may be considered when weighing out larger quantities of the powder, especially if the fume hood's performance is questionable. | While a fume hood is the primary control, a respirator offers an additional layer of protection against inhaling fine dust particles.[9] |
Step-by-Step Handling Protocols
Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure and ensuring the integrity of the experiment.
Preparation and Weighing
-
Don all required PPE as outlined in the table above.
-
Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.
-
Retrieve the this compound container and visually inspect it for any signs of damage or contamination.
-
Carefully open the container inside the fume hood to avoid generating airborne dust.
-
Use a spatula or appropriate tool to weigh the desired amount of the compound onto weighing paper or into a suitable container.
-
Securely close the primary container of this compound.
-
Wipe the external surface of the container with a damp cloth before removing it from the fume hood.
Dissolution and Use in Solution
-
Add the solvent to the weighed this compound within the fume hood.
-
Ensure the vessel is appropriately capped or covered during dissolution, especially if agitation or heating is required.
-
Handle all solutions containing the compound with the same level of precaution as the solid material.
The following diagram illustrates the logical workflow for handling this compound, from preparation to the initial steps of an experiment.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Decontamination and Disposal Plan
A comprehensive safety plan extends beyond the handling of the chemical to its proper decontamination and disposal.
Decontamination of Surfaces and Glassware
In the event of a spill or for routine cleaning of contaminated surfaces and glassware:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE , cover the spill with absorbent material.
-
For small spills , gently wipe the area with a cloth dampened with a 10% bleach solution, followed by a water rinse.[10][11] For larger spills, follow your institution's specific spill response procedures.
-
Contaminated glassware should be soaked in a 10% bleach solution for at least 30 minutes before standard washing procedures.[11]
Disposal of Contaminated Materials and Unused Compound
Proper segregation and disposal of chemical waste are critical to laboratory safety and environmental responsibility.
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and weighing paper, should be placed in a designated, labeled hazardous waste container.[12][13][14]
-
Unused Compound: Unused this compound should be disposed of as chemical waste in its original container or a compatible, properly labeled waste container. Do not mix it with other waste streams unless compatibility has been confirmed.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container.
The decision-making process for waste disposal is outlined in the following diagram:
Caption: A decision tree for the proper segregation and disposal of waste generated during the handling of this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet (if available) or this guide accessible for emergency responders.
References
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]
-
Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23). Retrieved from [Link]
-
Nitrile Gloves and Their Chemical Resistance - SOSCleanroom.com. (2024, September 6). Retrieved from [Link]
-
Chemical Resistance Guide: The Importance Of Nitrile Gloves - AIBON SAFETY. (2024, September 14). Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminocyclopentanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
University of California, San Diego. (2025, June 26). Biosafety: Decontamination Methods for Laboratory Use. Blink. Retrieved from [Link]
-
University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]
-
Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety, University of California, Berkeley. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decontamination and Sterilization. Office of Research Services. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Pharmacy Practice News. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Laboratory Biosafety Practices. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Office of Environmental Health and Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
-
Shiva K Rastogi Lectures. (2022, October 16). Chemical Waste Identification Classification and Proper Disposal [Video]. YouTube. Retrieved from [Link]
Sources
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. aibonsafety.com [aibonsafety.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic imines: chemistry and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 10. Decontamination and Sterilization [ors.od.nih.gov]
- 11. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
